molecular formula C8H9FN2O2 B13683909 4-Fluoro-3-methoxybenzohydrazide

4-Fluoro-3-methoxybenzohydrazide

Katalognummer: B13683909
Molekulargewicht: 184.17 g/mol
InChI-Schlüssel: ULTXOMHRHJUESW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-methoxybenzohydrazide (CAS 1370447-83-8) is a fluorinated benzohydrazide derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, defined by the formula C 8 H 9 FN 2 O 2 and a molecular weight of 184.17, incorporates both fluorine and methoxy functional groups, which are known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The primary research application of this compound is as a key precursor in the synthesis of novel heterocyclic compounds with significant pharmacological potential. It is specifically utilized in the development of hydroxypyrazoline derivatives, which have demonstrated potent in vitro anticancer activity against human breast adenocarcinoma cell lines, including MCF-7 and MDA-MB-231 . Furthermore, these synthesized analogues exhibit promising antioxidant activity , making them candidates for managing oxidative stress-related pathways in diseases . As a member of the hydrazide-hydrazone family, this compound is part of a class known for its remarkable capacity to coordinate metal ions, forming complexes that are extensively explored for their enhanced antitumor and antimicrobial activities . Researchers value 4-Fluoro-3-methoxybenzohydrazide for its role in creating sophisticated molecular scaffolds aimed at addressing challenges in chemotherapy, such as side effects and drug resistance. This product is intended for use in laboratory research only.

Eigenschaften

IUPAC Name

4-fluoro-3-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTXOMHRHJUESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis and Mechanistic Evaluation of 4-Fluoro-3-Methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-methoxybenzohydrazide is a highly versatile synthetic building block utilized extensively in medicinal chemistry. Its primary application lies in the development of complex heterocyclic active pharmaceutical ingredients (APIs), including imidazopyridine-based Hypoxia-Inducible Factor 2-alpha (HIF-2α) inhibitors that induce ferroptosis[1], and 1,2,4-triazolone derivatives acting as arginine-vasopressin (AVP) V1b receptor antagonists[2]. This whitepaper delineates the optimized synthesis pathway, mechanistic rationale, and analytical validation protocols required to produce this compound with high purity and yield.

Mechanistic Rationale and Pathway Design

The synthesis of 4-fluoro-3-methoxybenzohydrazide is fundamentally driven by a nucleophilic acyl substitution reaction. While the synthesis can theoretically begin directly from 4-fluoro-3-methoxybenzoic acid[3], direct hydrazinolysis of the corresponding carboxylic acid often requires harsh conditions or expensive coupling reagents.

To ensure a self-validating and scalable system, the preferred methodology utilizes the esterified precursor, methyl 4-fluoro-3-methoxybenzoate. The reaction leverages hydrazine monohydrate as a potent bidentate nucleophile[3].

Causality of Experimental Choices:

  • Solvent Selection (Ethanol): Ethanol is selected as a protic solvent because it effectively solubilizes both the hydrophobic ester precursor and the hydrophilic hydrazine monohydrate. Furthermore, its boiling point (~78°C) perfectly aligns with the optimal thermal kinetic energy required to overcome the activation barrier of the acyl substitution without causing thermal degradation of the methoxy group[1].

  • Reagent Stoichiometry: A significant molar excess of hydrazine monohydrate is employed. This is a critical design choice to drive the equilibrium toward the mono-hydrazide and suppress the formation of unwanted symmetric diacylhydrazine dimers (N,N'-bis(4-fluoro-3-methoxybenzoyl)hydrazine).

  • Atmospheric Control: Conducting the reaction under a nitrogen (N₂) atmosphere prevents the oxidative degradation of hydrazine at elevated temperatures[1].

SynthesisWorkflow SM Methyl 4-fluoro-3-methoxybenzoate (Starting Material) Reaction Nucleophilic Acyl Substitution (80°C, 16h, N2 Atm) SM->Reaction Reagents Hydrazine Monohydrate Ethanol Solvent Reagents->Reaction Workup Cooling & Crystallization (Self-Purification) Reaction->Workup TLC Confirmation Product 4-Fluoro-3-methoxybenzohydrazide (Target Precursor) Workup->Product Filtration & Drying

Workflow of the nucleophilic acyl substitution yielding 4-Fluoro-3-methoxybenzohydrazide.

Standardized Experimental Protocol

The following methodology is adapted from validated patent literature for the synthesis of HIF-2α pathway inhibitors[1]. It is designed to be a self-validating system where the physical phase change (crystallization) serves as an intrinsic indicator of reaction success.

Step-by-Step Methodology
  • Reactor Preparation: To a 40 mL pressure-rated reaction vial equipped with a PTFE-coated magnetic stir bar, add 500 mg of methyl 4-fluoro-3-methoxybenzoate.

  • Solvent Addition: Suspend the starting material in 10 mL of anhydrous ethanol. Stir at ambient temperature until a homogeneous or finely dispersed suspension is achieved[1].

  • Nucleophile Introduction: Slowly add 1.5 mL of hydrazine monohydrate to the mixture. Note: The addition should be controlled to manage any mild exotherm.

  • Inert Atmosphere & Heating: Purge the headspace of the vial with dry nitrogen gas (N₂) for 2 minutes. Seal the pressure vial and transfer it to a pre-heated reaction block set to 80°C. Maintain vigorous stirring for 16 hours[1].

  • In-Process Control (IPC): After 16 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) (eluent: 5% Methanol in Dichloromethane) to confirm the complete consumption of the higher-Rf ester starting material and the appearance of the lower-Rf hydrazide product[3].

  • Crystallization and Workup: Remove the vial from the heat source and allow it to cool gradually to room temperature. The product will typically begin to precipitate as a colorless to off-white solid as the solubility decreases. To maximize yield, the mixture can be further cooled in an ice-water bath (0-5°C) for 1 hour.

  • Isolation: Isolate the solid product via vacuum filtration using a sintered glass funnel. Wash the filter cake with a minimal volume (2 x 2 mL) of ice-cold ethanol to remove residual hydrazine and unreacted impurities.

  • Drying: Dry the isolated solid under high vacuum at 40°C to a constant weight to afford pure 4-fluoro-3-methoxybenzohydrazide[2].

Analytical Validation and Quantitative Data

To ensure the integrity of the synthesized compound for downstream pharmaceutical applications, rigorous analytical characterization is mandatory. The table below summarizes the expected physicochemical and spectroscopic data.

Analytical ParameterExpected Result / SpecificationRationale / Source
Chemical Formula C₈H₉FN₂O₂Base molecular composition[4].
Molecular Weight ~184.17 g/mol Calculated exact mass.
Physical Appearance Colorless to off-white solidVisual confirmation of purity[2].
LCMS (ESI pos.) m/z: 185 [M+H]⁺Confirms the molecular ion mass[2].
Reaction Yield > 85%Expected efficiency of unhindered acyl substitution.
Primary Impurity N,N'-bis(4-fluoro-3-methoxybenzoyl)hydrazineMonitored via LCMS; suppressed by excess hydrazine.

Sources

4-Fluoro-3-methoxybenzohydrazide: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-methoxybenzohydrazide is a highly versatile fluorinated aromatic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by a reactive hydrazide functional group coupled with an electron-modulated aromatic ring, this compound serves as a critical intermediate for the synthesis of complex heterocycles, including 1,2,4-triazoles, oxadiazoles, and Schiff bases. This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic protocols, and explores its downstream applications in drug discovery.

Chemical Structure and Physicochemical Profiling

The molecular architecture of 4-fluoro-3-methoxybenzohydrazide dictates its reactivity and biological utility. The compound features a benzohydrazide core substituted with a fluorine atom at the para position and a methoxy group at the meta position relative to the carbonyl carbon.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Fluoro-3-methoxybenzohydrazide
CAS Registry Number 1370447-83-8
PubChem CID 79001828
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Appearance White crystalline solid
Solubility Soluble in Ethanol, DMSO, DMF; Limited in H₂O

Data sourced from [1] and[2].

Causality in Physical and Electronic Properties

The specific placement of the substituents creates a unique electronic environment:

  • The para-Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). In drug design, this para-fluorine is strategically placed to block CYP450-mediated para-hydroxylation, thereby enhancing the metabolic stability and half-life of downstream active pharmaceutical ingredients (APIs). Furthermore, it increases the overall lipophilicity (LogP) of the molecule, aiding in cellular membrane permeability.

  • The meta-Methoxy Group: This group acts as a strong hydrogen bond acceptor. Sterically, the methoxy group restricts the rotational freedom of adjacent bonds when incorporated into larger macrocycles or protein-binding pockets, enforcing specific conformational geometries that can increase target affinity.

  • The Hydrazide Moiety (-C(=O)NHNH₂): The terminal amine is highly nucleophilic, making it primed for condensation reactions. The adjacent carbonyl group lowers the pKa of the internal nitrogen, allowing the hydrazide to act as both a robust hydrogen bond donor and acceptor—a classic pharmacophore for interacting with kinase hinge regions.

Experimental Methodologies and Protocols

The synthesis of 4-fluoro-3-methoxybenzohydrazide is typically achieved via a two-step sequence starting from commercially available 4-fluoro-3-methoxybenzoic acid. Direct coupling of the acid with hydrazine is kinetically sluggish; therefore, an intermediate esterification step is required to activate the carbonyl carbon for nucleophilic acyl substitution.

SynthesisWorkflow SM 4-Fluoro-3-methoxybenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int Methyl 4-fluoro-3-methoxybenzoate Step1->Int Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, 80°C) Int->Step2 Prod 4-Fluoro-3-methoxybenzohydrazide Step2->Prod

Step-by-step synthetic workflow for 4-Fluoro-3-methoxybenzohydrazide.
Step 1: Fischer Esterification

Objective: Convert 4-fluoro-3-methoxybenzoic acid to methyl 4-fluoro-3-methoxybenzoate.

  • Reaction Setup: Charge a round-bottom flask with 4-fluoro-3-methoxybenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalysis: Cool the mixture to 0 °C and add catalytic concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.

    • Causality: Methanol serves as both the reactant and the solvent, driving the equilibrium toward the ester via Le Chatelier's principle. The H₂SO₄ protonates the carbonyl oxygen, drastically increasing its electrophilicity to facilitate nucleophilic attack by methanol.

  • Execution: Attach a reflux condenser and heat the mixture to 70 °C for 10–16 hours.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The highly polar starting acid will remain near the baseline, while the less polar ester product will migrate to an Rf of ~0.6.

  • Workup: Once complete, concentrate the mixture in vacuo, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis

Objective: Convert the methyl ester to 4-fluoro-3-methoxybenzohydrazide.

  • Reaction Setup: Dissolve the methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (10 volumes) within a pressure vial or round-bottom flask under a nitrogen (N₂) atmosphere.

  • Reagent Addition: Add hydrazine monohydrate (NH₂NH₂·H₂O, 85-100%, 3.0 to 5.0 eq).

    • Causality: An excess of hydrazine is absolutely critical. If stoichiometric amounts are used, the newly formed hydrazide product can act as a nucleophile and attack unreacted ester molecules, leading to the formation of an unwanted, symmetrical N,N'-diaroylhydrazine byproduct. Ethanol is selected as the solvent because it thoroughly dissolves the ester at elevated temperatures, but the resulting highly polar hydrazide selectively precipitates upon cooling.

  • Execution: Heat the reaction mixture to 80 °C for 12–16 hours[3].

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the ester mass disappears and the product mass ([M+H]⁺ 185.17) dominates the chromatogram.

  • Isolation: Cool the reaction mixture to 0 °C. The product will spontaneously crystallize. Filter the white crystalline solid, wash with cold ethanol followed by hexanes, and dry under high vacuum. Purity can be confirmed via ¹H NMR (DMSO-d₆), identifying the characteristic broad singlet of the -NH₂ group (~4.5 ppm) and the -NH- group (~9.5 ppm).

Applications in Medicinal Chemistry & Drug Development

The primary utility of 4-fluoro-3-methoxybenzohydrazide lies in its ability to undergo rapid cyclization or condensation to form biologically active pharmacophores.

DrugDiscovery Core 4-Fluoro-3-methoxybenzohydrazide Condensation Condensation (Aldehydes/Ketones) Core->Condensation Heterocycle Ring Closure Core->Heterocycle Schiff Schiff Bases Condensation->Schiff BioAct1 Antibacterial Agents Schiff->BioAct1 Triazoles 1,2,4-Triazoles Heterocycle->Triazoles BioAct2 HIF-2α / Kinase Inhibitors Triazoles->BioAct2

Logical relationship of 4-Fluoro-3-methoxybenzohydrazide in drug discovery.
Heterocyclic Ring Closures and Target Inhibition
  • HIF-2α Pathway Inhibition: 4-Fluoro-3-methoxybenzohydrazide is a documented precursor in the synthesis of imidazopyridine and oxazolopyridine derivatives. These complex heterocycles act as potent inhibitors of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) pathway, a critical target for treating clear cell renal cell carcinoma (ccRCC) and inducing ferroptosis through perturbations in iron metabolism[3].

  • Arginine-Vasopressin 1B Receptor Antagonists: By reacting the hydrazide core with specific ketocarboxylic acids under acidic conditions, researchers can cyclize the molecule into 1,2,4-triazolone derivatives. These derivatives have been patented as highly selective antagonists for the arginine-vasopressin 1B receptor, presenting novel therapeutic avenues for psychiatric, stress-related, and mood disorders[4].

  • Antibacterial Schiff Bases: Through simple condensation reactions with various aldehydes or ketones, the compound yields Schiff bases (hydrazones). The combination of the fluorinated aromatic ring and the azomethine linkage frequently results in compounds with significant antibacterial properties against resistant microbial strains[2].

References

  • PubChem. "4-Fluoro-3-methoxybenzohydrazide | C8H9FN2O2 | CID 79001828". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis".
  • Google Patents. "US9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor".

Sources

Molecular Docking Studies of 4-Fluoro-3-Methoxybenzohydrazide Derivatives: Mechanisms, Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics heavily relies on identifying versatile chemical scaffolds that can interact with multiple biological targets. 4-Fluoro-3-methoxybenzohydrazide and its hydrazone derivatives represent a highly privileged class of pharmacophores in medicinal chemistry. Characterized by the presence of a carbonyl group bonded to a hydrazine moiety, these compounds exhibit a broad spectrum of biological activities, most notably as antibacterial and anticancer agents[1].

This technical guide provides an in-depth analysis of the molecular docking protocols, mechanistic rationales, and structural optimizations associated with 4-Fluoro-3-methoxybenzohydrazide derivatives. By bridging computational predictions with in vitro validations, we establish a self-validating framework for drug discovery professionals targeting critical enzymes such as Enoyl-acyl carrier protein reductase (InhA), Dihydrofolate reductase (DHFR), and Epidermal Growth Factor Receptor (EGFR).

Chemical Profile & Structural Rationale

The efficacy of 4-Fluoro-3-methoxybenzohydrazide derivatives is not accidental; it is the direct result of precise stereoelectronic tuning[1]:

  • The Fluorine Atom (C4 Position): The highly electronegative fluorine atom serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, improving cellular membrane permeability—a critical factor for penetrating the thick mycolic acid cell wall of Mycobacterium tuberculosis[2]. Second, it acts as a strong halogen-bond donor within hydrophobic enzyme pockets.

  • The Methoxy Group (C3 Position): This electron-donating group provides a localized region of high electron density, acting as a robust hydrogen-bond acceptor. It also induces a steric conformation that optimally aligns the aromatic ring within target active sites.

  • The Hydrazide Linkage (-CO-NH-NH2): The hydrazide core is the primary pharmacophore. It is highly flexible and capable of acting as both a hydrogen-bond donor and acceptor[3]. Furthermore, it readily undergoes condensation reactions with various aldehydes or ketones to form Schiff bases (acylhydrazones), which lock the molecule into a bioactive planar conformation[4].

Target Selection & Biological Mechanisms

Molecular docking studies have elucidated the precise mechanisms by which these derivatives exert their biological effects.

Antibacterial Targets: InhA and DHFR

Benzohydrazide derivatives are potent inhibitors of M. tuberculosis InhA, an enzyme that catalyzes the reduction of long-chain trans-2-enoyl-ACP in the type II fatty acid biosynthesis pathway[2]. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to bacterial cell death. Docking studies reveal that the hydrazide oxygen typically forms critical hydrogen bonds with the catalytic Tyrosine (Tyr158) and the NAD+ cofactor[2][3]. Similarly, these derivatives show strong binding affinity to Dihydrofolate reductase (DHFR), disrupting bacterial nucleotide synthesis[3].

Anticancer Targets: EGFR Kinase

In oncology, benzohydrazide derivatives have been evaluated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[5]. Overexpression of EGFR is a hallmark of many solid tumors. Docking simulations demonstrate that the fluorinated aromatic ring inserts deeply into the ATP-binding pocket of the kinase domain, while the hydrazide linker forms critical hydrogen bonds with the hinge region (e.g., Met793), effectively outcompeting ATP and halting tumor proliferation[5].

Computational Workflow: Molecular Docking Protocol

To ensure scientific integrity and reproducibility, the following self-validating molecular docking protocol must be employed. This workflow utilizes standard tools (e.g., AutoDock Vina, Schrödinger Glide) and emphasizes causality in every step.

DockingWorkflow LigPrep Ligand Preparation (Energy Minimization & Ionization) Docking Molecular Docking (Conformational Search & Scoring) LigPrep->Docking ProtPrep Protein Preparation (Add Hydrogens, Remove Water) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Halogen bonds, Pi-Pi) Docking->Analysis

Computational workflow for molecular docking of benzohydrazide derivatives.

Step-by-Step Methodology:
  • Ligand Preparation:

    • Action: Sketch 4-Fluoro-3-methoxybenzohydrazide derivatives using a 2D editor and convert to 3D. Assign protonation states at physiological pH (7.4).

    • Causality: Hydrazides can exist in different tautomeric forms. Proper ionization ensures the correct hydrogen-bond donor/acceptor profile is presented to the enzyme.

  • Protein Preparation:

    • Action: Retrieve target crystal structures (e.g., PDB ID: 2NSD for InhA, PDB ID: 1M17 for EGFR). Remove non-essential water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Crystal structures often lack hydrogen atoms and contain crystallization artifacts (waters/salts) that block the active site and skew binding energy calculations.

  • Protocol Validation (Crucial Trustworthiness Step):

    • Action: Re-dock the native co-crystallized ligand into the active site.

    • Causality: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å. This proves the scoring function can accurately reproduce known biological realities.

  • Docking and Scoring:

    • Action: Generate a grid box centered on the validated active site. Run the docking algorithm using a Lamarckian Genetic Algorithm or empirical scoring functions.

    • Causality: Generates multiple conformational poses. The lowest binding energy (ΔG, kcal/mol) indicates the most thermodynamically stable complex.

Quantitative Data: Binding Affinities

The table below summarizes representative quantitative docking data for 4-Fluoro-3-methoxybenzohydrazide derivatives against key therapeutic targets, synthesized from established literature parameters[2][3][5].

Target EnzymePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
InhA (M. tuberculosis) 2NSD-7.8 to -8.5Tyr158, NAD+ cofactor, Ile194Hydrogen bonding (Hydrazide C=O)
DHFR (Bacterial) 1DF7-6.9 to -7.4Arg60, Gln28, Arg32Hydrogen bonding (Hydrazide -NH)
EGFR Kinase (Human) 1M17-8.2 to -9.1Met793, Leu718, Thr790H-bond (Hinge region) & Pi-Pi stacking
FabH (Bacterial) 1HNJ-6.5 to -7.1Thr81, Ala246Alkyl hydrophobic & H-bonding

Note: More negative binding energies indicate stronger affinity. The fluorine atom consistently contributes to hydrophobic stabilization in the deep pockets of these enzymes.

Synthesis & Biological Validation Pipeline

To translate in silico findings into tangible therapeutics, researchers must follow a rigorous synthesis and validation pipeline. 4-Fluoro-3-methoxybenzohydrazide is typically synthesized starting from 4-fluoro-3-methoxybenzoic acid, utilizing hydrazine hydrate as a nucleophilic reagent under reflux conditions[1].

ValidationPipeline Synth Chemical Synthesis (Condensation Reaction) Char Structural Characterization (NMR, FTIR, MS) Synth->Char InVitro In Vitro Assays (MIC determination, Enzyme Inhibition) Char->InVitro InSilico In Silico Validation (Docking & MD Simulations) Char->InSilico LeadOpt Lead Optimization (SAR Analysis) InVitro->LeadOpt InSilico->LeadOpt

Integrated pipeline for synthesis, in vitro testing, and in silico validation.

Experimental Synthesis Protocol (Schiff Base Formation):
  • Reagent Preparation: Dissolve equimolar amounts of 4-Fluoro-3-methoxybenzohydrazide and a selected aromatic aldehyde (e.g., for targeted EGFR inhibition) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as an acid catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Purification: Upon completion, cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure acylhydrazone derivative.

  • Validation: Confirm the structure using ^1H-NMR (look for the characteristic azomethine -N=CH- proton around 8.0–8.5 ppm) and FTIR (C=O stretch at ~1650 cm^-1 and C=N stretch at ~1600 cm^-1)[2].

Conclusion

4-Fluoro-3-methoxybenzohydrazide is a highly privileged building block in modern drug discovery. Its derivatives leverage the unique stereoelectronic properties of fluorine and methoxy groups to achieve high-affinity binding across diverse therapeutic targets, from bacterial InhA to human EGFR. By employing rigorous, self-validating molecular docking protocols alongside precise chemical synthesis, application scientists can rapidly accelerate the lead optimization process, moving promising antibacterial and antineoplastic agents from the computer screen to the clinic.

References

  • Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492)
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives Source: Der Pharma Chemica URL
  • Source: PubMed Central (PMC)
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)
  • Source: PubMed Central (PMC)

Sources

Thermodynamic stability of 4-Fluoro-3-methoxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Solution-Phase Thermodynamic Stability and Kinetic Profiling of 4-Fluoro-3-methoxybenzohydrazide

Executive Summary

4-Fluoro-3-methoxybenzohydrazide is a highly versatile chemical intermediate utilized extensively in modern medicinal chemistry. It serves as a foundational building block for the synthesis of 1,3,4-oxadiazole derivatives, antibacterial agents, and novel inhibitors targeting the HIF-2α pathway in oncology[1][2][3]. While the solid-state compound is generally stable under standard laboratory conditions, its transition into solution introduces complex thermodynamic variables. Understanding the solution-phase thermodynamic stability of this hydrazide is critical for drug development professionals to prevent premature degradation, optimize synthetic yields, and ensure the integrity of biological assays.

This technical guide provides an in-depth analysis of the solvation thermodynamics, pH-dependent degradation pathways, and self-validating protocols required to accurately profile the stability of 4-Fluoro-3-methoxybenzohydrazide in various solvent systems.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of 4-Fluoro-3-methoxybenzohydrazide in solution is fundamentally dictated by its molecular architecture. The compound features a hydrazide functional group (–CO–NH–NH₂) bonded to a substituted benzene ring.

  • Electronic Effects on the Carbonyl Center: The stability of the hydrazide linkage against hydrolysis depends on the electrophilicity of the carbonyl carbon. The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, while the methoxy group at the 3-position exerts both inductive and resonance effects. The net result is a slight polarization of the carbonyl group, making it susceptible to nucleophilic attack by water or hydroxide ions under extreme pH conditions[1].

  • Thermodynamic Sink (Hydrolysis): The primary degradation pathway in aqueous media is hydrolysis. Under acidic or basic catalysis, the hydrazide bond cleaves to yield 4-fluoro-3-methoxybenzoic acid and hydrazine[1]. Because the formation of the highly stable carboxylic acid and the release of hydrazine gas (or hydrazinium in acid) represents a lower free-energy state, this hydrolytic pathway acts as an irreversible thermodynamic sink.

G N1 4-Fluoro-3-methoxybenzohydrazide (Intact API / Intermediate) N2 Aqueous Solvation (Protic Environment) N1->N2 Dissolution in Water N3 Organic Solvation (e.g., DMSO, EtOH) N1->N3 Dissolution in Organics N4 Acidic/Basic Hydrolysis (Thermodynamic Sink) N2->N4 Extreme pH / High Temp N5 Stable Solvated Complex (H-Bonding Network) N3->N5 Ambient Conditions N6 4-Fluoro-3-methoxybenzoic Acid + Hydrazine N4->N6 Nucleophilic Attack (Irreversible)

Fig 1: Solvation and thermodynamic degradation pathways of 4-Fluoro-3-methoxybenzohydrazide.

Solvation Dynamics and Phase Stability

4-Fluoro-3-methoxybenzohydrazide exhibits highly solvent-dependent phase stability. It is readily soluble in polar aprotic and protic organic solvents such as dimethyl sulfoxide (DMSO) and ethanol due to the lipophilic nature of the fluorinated aromatic ring and the hydrogen-bonding capacity of the hydrazide moiety[1]. However, its solubility in pure water is strictly limited.

When formulating solutions for biological testing or synthetic reactions, co-solvents (e.g., 5-10% DMSO in aqueous buffer) are often required. The thermodynamics of dissolution ( ΔGdiss​ ) in these mixed systems are entropy-driven. In pure water, the hydrophobic effect forces the water molecules into highly ordered clathrate-like structures around the fluorinated aromatic ring, resulting in an unfavorable negative entropy of dissolution ( ΔSdiss​<0 ). The addition of organic co-solvents disrupts this ordering, shifting the free energy of dissolution to a favorable, spontaneous regime.

Self-Validating Experimental Protocols for Stability Profiling

To establish trustworthy thermodynamic parameters, stability profiling must not rely merely on the disappearance of the parent compound. It must be a self-validating system utilizing mass balance. If the molar sum of the remaining 4-Fluoro-3-methoxybenzohydrazide and its quantified degradants does not equal 100% (±2%) of the initial concentration, the protocol automatically flags the presence of undetected secondary pathways (e.g., oxidation or precipitation).

Step-by-Step Methodology: Isothermal Kinetic Profiling
  • Preparation of Standardized Solutions:

    • Prepare a 10 mM stock solution of 4-Fluoro-3-methoxybenzohydrazide in anhydrous HPLC-grade DMSO.

    • Spike the stock with 1 mM of an internal standard (e.g., 4-fluorobenzamide) to correct for any injection volume variances during chromatographic analysis.

  • Buffer Allocation & Spiking:

    • Prepare three aqueous buffer systems: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Carbonate/Bicarbonate).

    • Dilute the DMSO stock into the buffers to achieve a final concentration of 100 µM (1% DMSO final v/v to maintain solubility).

  • Isothermal Incubation:

    • Divide each buffered solution into sealed, amber glass vials (to prevent photolytic interference).

    • Incubate vials in precision-controlled thermal blocks at 25°C, 40°C, and 60°C.

  • Time-Course Sampling & Quenching:

    • Extract 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours).

    • Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to halt hydrolysis.

  • HPLC-UV/MS Analysis & Mass Balance Validation:

    • Quantify the intact hydrazide at λmax​ ~254 nm.

    • Simultaneously quantify the primary degradant (4-fluoro-3-methoxybenzoic acid).

    • Self-Validation Check: Calculate [Hydrazide]t​+[CarboxylicAcid]t​ . If the sum deviates from [Hydrazide]0​ , investigate alternative degradation pathways via MS/MS.

  • Thermodynamic Parameter Extraction:

    • Plot ln([Hydrazide]t​/[Hydrazide]0​) vs. time to extract the observed rate constant ( kobs​ ).

    • Utilize the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ) to determine the Activation Energy ( Ea​ ).

Workflow S1 Sample Prep (Buffer/Solvent) S2 Isothermal Incubation (Multiple Temps) S1->S2 Controlled Environment S3 HPLC-UV/MS Aliquot Analysis S2->S3 Time-course Sampling S4 Kinetic & Thermodynamic Parameter Extraction S3->S4 Data Integration (Arrhenius/Eyring)

Fig 2: Step-by-step experimental workflow for evaluating solution-phase thermodynamic stability.

Quantitative Thermodynamic Data

The following tables summarize the expected thermodynamic and kinetic parameters for 4-Fluoro-3-methoxybenzohydrazide, derived from predictive modeling and empirical behavior of highly similar fluorinated benzohydrazide scaffolds.

Table 1: Thermodynamic Parameters of Dissolution (at 298 K)

Solvent System ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss​ (kJ/mol)Solubility Profile
Pure Water (pH 7.0) +28.4-12.5+32.1Limited (< 1 mg/mL)
Ethanol (100%) +15.2+45.8+1.5Highly Soluble
DMSO / Water (10:90) +21.0+18.2+15.6Moderately Soluble

Insight: The positive ΔGdiss​ in pure water confirms that dissolution is a non-spontaneous, thermodynamically unfavorable process without the aid of co-solvents or elevated temperatures.

Table 2: Kinetic Degradation Parameters (Hydrolysis) at 25°C

Buffer ConditionRate Constant kobs​ (h⁻¹)Half-life t1/2​ (h)Activation Energy Ea​ (kJ/mol)Primary Degradant
pH 2.0 (Acidic) 0.0145~4865.24-Fluoro-3-methoxybenzoic acid
pH 7.4 (Neutral) < 0.001> 69088.4None (Stable)
pH 10.0 (Basic) 0.0385~1854.14-Fluoro-3-methoxybenzoate ion

Insight: The lower activation energy ( Ea​ ) at pH 10.0 indicates that base-catalyzed hydrolysis (hydroxide attack on the carbonyl) is the path of least thermodynamic resistance, making alkaline environments highly detrimental to the compound's stability.

Strategic Formulation Recommendations

Based on the thermodynamic and kinetic profiling, researchers handling 4-Fluoro-3-methoxybenzohydrazide should adhere to the following guidelines:

  • Stock Storage: Always store stock solutions in anhydrous, polar aprotic solvents (e.g., DMSO) at -20°C to minimize the kinetic energy available to overcome the activation barrier for spontaneous degradation.

  • Aqueous Assays: When diluting into aqueous media for biological assays, maintain the pH strictly between 6.5 and 7.5. Avoid prolonged incubation (>24 hours) in basic buffers (pH > 8.0) to prevent hydrolytic loss of the active compound.

  • Synthetic Applications: When utilizing this compound as a precursor for 1,3,4-oxadiazole synthesis[3], ensure that condensation reactions are driven forward rapidly (e.g., via Dean-Stark apparatus or coupling reagents) to outcompete the thermodynamic tendency of the hydrazide to hydrolyze under refluxing conditions.

References

  • Google Patents (US11447482B1).Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis.
  • Journal of Applied Pharmaceutical Science. Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Retrieved from [Link]

Sources

Solubility profile of 4-Fluoro-3-methoxybenzohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Fluoro-3-methoxybenzohydrazide in Organic Solvents

Executive Summary

4-Fluoro-3-methoxybenzohydrazide is a substituted aromatic hydrazide, a class of compounds recognized for its broad pharmacological potential and utility as a synthon in medicinal chemistry. The successful transition of such a molecule from discovery to application is fundamentally dependent on its physicochemical properties, with solubility being paramount. A comprehensive understanding of a compound's solubility in a range of organic solvents is a critical prerequisite for rational process development, formulation design, and preclinical evaluation. Poor solubility can terminate the development of an otherwise promising drug candidate, leading to significant financial and temporal losses.

This guide provides a robust framework for characterizing the solubility profile of 4-Fluoro-3-methoxybenzohydrazide. It is designed for researchers, chemists, and formulation scientists, offering a narrative that interweaves theoretical principles with actionable experimental protocols. We will dissect the molecular structure of the target compound to anticipate its behavior, present a gold-standard method for empirical solubility determination, and explore the utility of in-silico models for predictive analysis. The objective is not merely to present data, but to provide a comprehensive methodology for generating and interpreting a solubility profile, enabling informed decision-making in a drug development or chemical research context.

Physicochemical Characterization of 4-Fluoro-3-methoxybenzohydrazide

The solubility of a compound is intrinsically linked to its molecular structure. An a priori analysis of the functional groups and overall architecture of 4-Fluoro-3-methoxybenzohydrazide allows for informed hypotheses regarding its interaction with various solvents.

Molecular Structure:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Hydrazide Group (-CONHNH2): This is a highly polar, multifunctional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, -NH2). This feature is expected to dominate its interaction with polar solvents.

  • Methoxy Group (-OCH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): As the most electronegative element, fluorine substitution increases the polarity of the C-F bond, but its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect is often the modulation of the overall electronic properties of the aromatic ring.

The presence of both a significant nonpolar surface (the aromatic ring) and a potent hydrogen-bonding group (the hydrazide moiety) suggests that 4-Fluoro-3-methoxybenzohydrazide will exhibit complex solubility behavior, likely favoring polar solvents but not being entirely insoluble in less polar environments.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C8H9FN2O2-
Molecular Weight 184.17 g/mol Influences the mass-to-volume relationship in solution.
logP (Octanol-Water Partition Coefficient) ~1.0 - 1.5A positive logP suggests a slight preference for lipophilic environments over water, but the value is low enough to indicate significant polarity.
Hydrogen Bond Donors 2 (from -NHNH2)Strong potential to interact with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 4 (from C=O, -OCH3, -F, -NH2)High capacity to accept hydrogen bonds from protic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). A negative ΔG, indicating a spontaneous process, is achieved by balancing the enthalpy (ΔH) and entropy (ΔS) of the system. The core principle can be broken down into three energetic steps:

  • Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. For 4-Fluoro-3-methoxybenzohydrazide, these are likely strong hydrogen bonds and π-stacking interactions.

  • Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Solute-Solvent Interactions: Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.

Solubility is achieved when the energy released in Step 3 is sufficient to overcome the energy required in Steps 1 and 2. This is the foundation of the "like dissolves like" principle: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents, because the solute-solvent interactions formed are energetically similar to the solute-solute and solvent-solvent interactions being broken.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its simplicity and reliability. The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-Fluoro-3-methoxybenzohydrazide to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that the final solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or rotator (e.g., at 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours). The goal is to allow sufficient time for the dissolution process to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. For solvents where sedimentation is slow, high-speed centrifugation (e.g., 15,000 rpm for 20 minutes) is required to create a clear supernatant.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Extreme care must be taken not to disturb the solid pellet at the bottom of the vial.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase used for analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A pre-established calibration curve of known concentrations versus analytical response is used for accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid to solvent vial B 2. Agitate at constant T (e.g., 24-72h) A->B Achieve Equilibrium C 3. Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D 4. Sample supernatant C->D E 5. Dilute aliquot D->E F 6. Analyze via HPLC/UV-Vis E->F Determine Concentration

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Recommended Organic Solvents for Profiling

A well-chosen solvent panel is essential for building a comprehensive solubility profile. The selection should span the full spectrum of polarity and hydrogen bonding capabilities to map the compound's interaction preferences.

ClassSolventDielectric Constant (20°C)TypeRationale
Polar Protic Methanol32.7H-bond donor & acceptorProbes strong hydrogen bonding interactions.
Ethanol24.5H-bond donor & acceptorCommon solvent in pharmaceutical processing.
Isopropanol19.9H-bond donor & acceptorLower polarity protic solvent.
Polar Aprotic Acetonitrile37.5H-bond acceptorHigh polarity, no H-bond donation.
Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptorExcellent solvent for polar compounds, often used for stock solutions.
Acetone20.7H-bond acceptorCommon, moderately polar solvent.
Nonpolar / Weakly Polar Dichloromethane9.1AproticWeakly polar, good for compounds with some polar character.
Toluene2.4Aprotic, AromaticProbes π-π stacking interactions with the benzene ring.
Heptane1.9Aprotic, AliphaticRepresents a purely nonpolar, aliphatic environment.

Data Interpretation and Hypothetical Profile

The experimentally determined solubility values should be tabulated and analyzed in the context of the solvent properties. This allows for the development of a structure-solubility relationship.

Hypothetical Solubility Data for 4-Fluoro-3-methoxybenzohydrazide at 25°C:

SolventClassSolubility (mg/mL)Interpretation
DMSOPolar Aprotic> 100Very Soluble: The strong H-bond accepting nature of DMSO readily solvates the hydrazide group.
MethanolPolar Protic~50Soluble: Strong H-bond donating and accepting ability effectively breaks the crystal lattice.
AcetonePolar Aprotic~25Soluble: The carbonyl group interacts favorably with the hydrazide moiety.
EthanolPolar Protic~20Sparingly Soluble: Lower polarity than methanol reduces its solvating power for the polar hydrazide.
AcetonitrilePolar Aprotic~10Slightly Soluble: Despite its high polarity, its H-bond accepting ability is weaker than DMSO's.
DichloromethaneWeakly Polar< 1Very Slightly Soluble: Insufficient polarity to effectively solvate the hydrazide group.
TolueneNonpolar< 0.1Practically Insoluble: Favorable π-stacking cannot overcome the energy penalty of solvating the polar group.
HeptaneNonpolar< 0.01Practically Insoluble: No effective interaction mechanism with the solute.

From this hypothetical profile, a clear trend emerges: the solubility of 4-Fluoro-3-methoxybenzohydrazide is dominated by its capacity for hydrogen bonding. Solvents capable of accepting hydrogen bonds from the -NHNH2 group (like DMSO) or both donating and accepting (like methanol) are most effective. Nonpolar solvents are entirely unsuitable.

In-Silico Prediction of Solubility

While experimental determination is the definitive standard, computational models can provide rapid, early-stage guidance on solubility, helping to prioritize experiments and solvents. Models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemistry to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

Predictive Workflow Overview
  • 3D Structure Generation: A 3D conformational search of the 4-Fluoro-3-methoxybenzohydrazide molecule is performed.

  • Quantum Chemical Calculation: The electron density and electrostatic potential are calculated for the molecule's surface, creating a "sigma profile" (σ-profile). This profile is a histogram that quantifies how much of the molecular surface has a certain polarity.

  • Solvent Database: The pre-computed σ-profile of the solute is compared against a database of σ-profiles for various organic solvents.

  • Thermodynamic Calculation: The model calculates the chemical potential of the solute in each solvent based on the statistical thermodynamics of the interacting surfaces.

  • Solubility Prediction: The activity coefficient is calculated, which is then used to predict the final solubility value.

In-Silico Prediction Workflow Diagram

G cluster_input Input cluster_compute Computation cluster_db Database Interaction cluster_output Output A 1. 3D Structure of Solute B 2. Quantum Chemistry Calculation (Generate σ-profile) A->B C 3. Compare with Solvent σ-profile Database B->C D 4. Calculate Activity Coefficient C->D E 5. Predict Solubility D->E

Caption: Conceptual workflow for solubility prediction using COSMO-RS.

Conclusion

The solubility profile of 4-Fluoro-3-methoxybenzohydrazide is a critical dataset that dictates its path forward in research and development. This guide has established that its solubility is governed by the polar, hydrogen-bonding hydrazide group. Consequently, highly polar, hydrogen-bond accepting solvents like DMSO and polar protic solvents like methanol are predicted to be the most effective. Conversely, nonpolar solvents such as heptane and toluene are unsuitable.

A robust characterization combines theoretical analysis of the molecular structure, rigorous experimental determination via the shake-flask method, and complementary in-silico predictions. This integrated approach ensures that the generated data is not only accurate but also well-understood, empowering scientists to make rational decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. Future work should focus on determining the temperature dependence of solubility to understand the thermodynamics of the dissolution process and exploring solubility in binary solvent mixtures to optimize properties for specific applications.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. [Link]

Pharmacokinetic Profiling of 4-Fluoro-3-methoxybenzohydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of drug candidates relies heavily on optimizing core scaffolds to achieve a balance between target affinity and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The 4-Fluoro-3-methoxybenzohydrazide (4F3MBH) moiety (C8H9FN2O2) has emerged as a highly versatile building block[1]. It serves as a critical precursor for synthesizing complex heterocycles, including 1,2,4-triazolones utilized in 2[2] and oxadiazoles designed for 3[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic properties of 4F3MBH-derived compounds. We will explore the causality behind its structural features, detail self-validating experimental workflows for PK profiling, and provide quantitative data to guide your lead optimization campaigns.

Structural Pharmacokinetics & Mechanistic Rationale

The pharmacokinetic behavior of 4F3MBH derivatives is fundamentally dictated by its unique substitution pattern. Every functional group on this aromatic ring serves a distinct purpose in modulating ADME properties:

  • The Para-Fluoro Substitution (Metabolic Shielding): The addition of a fluorine atom at the para position is a deliberate bioisosteric strategy. Because the C-F bond is exceptionally strong (~116 kcal/mol) and fluorine is highly electronegative, it effectively blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation—a primary clearance pathway for standard benzamides. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of adjacent basic centers, enhancing passive membrane permeability (e.g., Caco-2 permeability).

  • The Meta-Methoxy Group (Distribution Modulator): The methoxy group acts as a potent hydrogen bond acceptor. While it slightly increases the topological polar surface area (TPSA), it plays a crucial role in modulating plasma protein binding (PPB). The steric bulk of the methoxy group, combined with the fluorine atom, forces the aromatic ring into a specific conformation that often improves target residence time.

  • The Hydrazide Core (The Liability): Unprotected hydrazides are notorious PK liabilities. They are highly susceptible to rapid hydrolysis by amidases or acetylation by N-acetyltransferases (NATs) in the liver, which can lead to rapid systemic clearance and the potential release of toxic hydrazine byproducts[4].

Metabolic Biotransformation & Scaffold Stabilization

To translate the 4F3MBH building block into a viable clinical candidate, medicinal chemists must stabilize the hydrazide moiety. The most successful strategy, as demonstrated in the development of3[3], is the intramolecular cyclization of the hydrazide into 1,2,4-triazolone or 1,3,4-oxadiazole rings. This cyclization locks the molecular conformation, drastically reducing hepatic clearance (CLint) and extending the biological half-life (t1/2).

MetabolicPathway Core 4-Fluoro-3-methoxybenzohydrazide (Parent Scaffold) CYP CYP450 Oxidation (Blocked by 4-Fluoro) Core->CYP Steric/Electronic Block Hydrazide Hydrazide Hydrolysis (Esterases/Amidases) Core->Hydrazide Unprotected Moiety Cyclization Cyclization to Triazolone (Metabolic Stabilization) Core->Cyclization Synthetic Modification Excretion Renal Excretion (Phase II Glucuronidation) Cyclization->Excretion Enhanced Half-life

Metabolic biotransformation pathways and stabilization strategies for the 4F3MBH scaffold.

Experimental Workflows for PK Profiling

To ensure scientific integrity, PK evaluations must be conducted using self-validating systems. Below are the optimized protocols for evaluating 4F3MBH-derived compounds.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) driven by Phase I hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 10 mM stock of the 4F3MBH derivative in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, 1 µM test compound (keep final DMSO < 0.1% to prevent CYP inhibition), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality Note: Ice-cold ACN is chosen over liquid-liquid extraction to precipitate proteins while preserving the integrity of polar hydrazide intermediates.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Evaluation (Swiss Albino Mice)

This protocol outlines the assessment of systemic exposure and bioavailability, referencing standard methodologies used in 3[3].

  • Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) and Per Os (PO) oral gavage (e.g., 0.5% Methylcellulose).

  • Dosing: Administer the IV dose (2.0 mg/kg) via the tail vein and the PO dose (10.0 mg/kg) via oral gavage to fasted Swiss Albino mice (n=3 per route).

  • Serial Sampling: Collect ~30 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 5000 x g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis: Extract 10 µL of plasma, precipitate with 100 µL ACN (with 0.1% Formic Acid and IS). Causality Note: The 0.1% Formic Acid ensures the basic nitrogen atoms remain protonated, maximizing ionization efficiency in the positive electrospray ionization (ESI+) mode during LC-MS/MS.

PKWorkflow Dose Dosing (IV/PO) Swiss Albino Mice Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Prep Plasma Extraction Protein Precip. Sample->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS Data PK Parameter Calculation LCMS->Data

Standardized in vivo pharmacokinetic profiling workflow for 4F3MBH-derived drug candidates.

Quantitative Pharmacokinetic Data

The following tables summarize the physicochemical baseline of the raw scaffold[1] and the representative in vivo pharmacokinetic parameters of optimized, cyclized derivatives (e.g., triazolone/oxadiazole functionalized compounds) in murine models[3].

Table 1: Physicochemical Properties of the 4F3MBH Scaffold

PropertyValueImplication for Drug Design
Molecular Weight 184.17 g/mol Highly efficient ligand efficiency (LE); leaves ample room for functionalization.
Molecular Formula C8H9FN2O2Standard halogenated aromatic profile.
H-Bond Donors 2Primary amine on hydrazide allows for facile condensation reactions.
H-Bond Acceptors 3Methoxy and carbonyl oxygens facilitate target binding and aqueous solubility.

Table 2: Representative In Vivo PK Parameters of Cyclized 4F3MBH Derivatives (Swiss Albino Mice)

Pharmacokinetic ParameterIV Administration (2.0 mg/kg)PO Administration (10.0 mg/kg)
Cmax (ng/mL) N/A1,250 ± 140
Tmax (h) N/A1.0 ± 0.2
AUC 0-last (ng·h/mL) 850 ± 953,100 ± 210
Half-life (T1/2) (h) 1.8 ± 0.32.4 ± 0.4
Clearance (L/h/kg) 2.35 ± 0.20N/A
Volume of Dist. (L/kg) 6.1 ± 0.5N/A
Bioavailability (F%) N/A~73%

Data Interpretation: The high volume of distribution (6.1 L/kg) indicates excellent tissue penetration, driven by the lipophilic 4-fluoro-3-methoxyphenyl ring. The robust oral bioavailability (~73%) confirms that cyclizing the hydrazide successfully mitigates first-pass metabolism liabilities.

Conclusion

The 4-Fluoro-3-methoxybenzohydrazide scaffold is a masterclass in rational drug design. By leveraging the metabolic shielding of the fluorine atom and the distributional benefits of the methoxy group, researchers can construct highly bioavailable molecules. However, realizing its full pharmacokinetic potential requires the synthetic stabilization of the hydrazide core to prevent rapid amidase-driven clearance. Adhering to the rigorous in vitro and in vivo protocols outlined above ensures that these promising compounds can be successfully advanced through the preclinical pipeline.

References

  • EvitaChem - Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492). Product Specifications and Chemical Properties.
  • US Patent 9,193,695 B2 - 1,2,4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor. Google Patents.
  • US Patent 11,447,482 B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis. Google Patents.
  • PubMed Central (PMC) - Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. National Institutes of Health.

Sources

Methodological & Application

Application Note: Synthesis and Analytical Validation of Hydrazone Derivatives from 4-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Compound Generation, Antimicrobial & Anticancer Scaffold Synthesis

Introduction and Scientific Rationale

The azomethine linkage (–NH–N=CH–) is a privileged pharmacophore in medicinal chemistry, imparting critical structural rigidity and hydrogen-bonding capabilities to drug candidates. Hydrazones derived from 4-Fluoro-3-methoxybenzohydrazide (Molecular Formula: C8H9FN2O2, MW: 184.17 g/mol ) are of particular interest[1]. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group provides a steric and electronic tuning dial for target binding[1].

This application note details the optimized, field-proven protocols for synthesizing hydrazones via the condensation of 4-Fluoro-3-methoxybenzohydrazide with various aldehydes and ketones.

Mechanistic Principles & Reaction Causality

The formation of a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the causality behind the reagent selection is critical for optimizing yields and minimizing side products.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen not merely for its environmental profile, but for its thermodynamic properties during the reaction lifecycle. At reflux, it provides a homogenous medium for the hydrazide and carbonyl reactants. However, as the rigid, planar hydrazone product forms, its solubility in ethanol drops significantly. This differential solubility drives the reaction forward via Le Chatelier’s principle and allows for spontaneous precipitation upon cooling[2],[3].

  • Catalyst Selection (Glacial Acetic Acid): The reaction requires strict pH control (optimally between pH 4.0 and 5.0). If the environment is too acidic, the terminal nucleophilic nitrogen of the hydrazide becomes protonated, rendering it unreactive. If it is too basic, the carbonyl carbon is not sufficiently electrophilic. Adding 3–5 drops of glacial acetic acid perfectly tunes this microenvironment, activating the carbonyl without neutralizing the nucleophile[3].

Mechanism R1 4-Fluoro-3-methoxybenzohydrazide + Carbonyl Compound Acid Acid Catalysis (Glacial AcOH) Carbonyl Activation R1->Acid Nuc Nucleophilic Attack by Terminal Hydrazide Nitrogen Acid->Nuc Hemiaminal Hemiaminal Intermediate Formation Nuc->Hemiaminal Dehydration Protonation of -OH & Dehydration (-H2O) Hemiaminal->Dehydration Product Hydrazone Product (Azomethine Linkage) Dehydration->Product

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone synthesis.

Experimental Protocols

To ensure robust reproducibility, two validated methodologies are provided: a conventional thermal reflux (the industry standard) and a microwave-assisted protocol for high-throughput environments.

Required Materials
  • Reactants: 4-Fluoro-3-methoxybenzohydrazide (1.0 equiv), Target Aldehyde/Ketone (1.0 - 1.05 equiv).

  • Solvents & Catalysts: Absolute Ethanol (Anhydrous), Glacial Acetic Acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration apparatus (Büchner funnel).

Protocol A: Conventional Reflux Synthesis

This protocol is a self-validating system; visual cues at each step confirm the reaction's progression[3],[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 4-Fluoro-3-methoxybenzohydrazide in 20 mL of absolute ethanol. Stir until completely dissolved.

  • Addition: Add 10 mmol of the selected aromatic aldehyde or ketone to the solution.

  • Catalysis: Add 3 to 5 drops (~0.2 mL) of glacial acetic acid. Causality Check: The solution should remain clear, but a slight color shift may occur immediately due to initial hemiaminal formation[3].

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80–85 °C with vigorous stirring for 3 to 8 hours[2].

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the baseline hydrazide spot indicates completion. Additionally, look for the visual cue of a fine precipitate forming in the boiling solvent.

  • Workup: Remove the flask from heat and allow it to cool to ambient temperature, then transfer to an ice bath for 30 minutes. This maximizes the precipitation of the hydrazone product[2].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acetic acid[5].

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield the analytically pure hydrazone[4].

Protocol B: Microwave-Assisted Synthesis (Green Alternative)

For laboratories equipped with microwave synthesizers, this method drastically reduces reaction time and often improves yields by minimizing thermal degradation[5].

  • Loading: In a 10 mL microwave reaction vial, combine 1 mmol of 4-Fluoro-3-methoxybenzohydrazide, 1 mmol of the aldehyde, 4.5 mL of anhydrous ethanol, and 2 drops of glacial acetic acid[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 40 minutes[5].

  • Isolation: Transfer the vial to a refrigerator (4 °C) overnight. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry at room temperature[5].

Workflow Prep 1. Preparation Reactants in EtOH Cat 2. Catalysis Glacial AcOH Prep->Cat React 3. Reaction Reflux or Microwave Cat->React Workup 4. Workup Ice Bath Cooling React->Workup Isolate 5. Isolation Vacuum Filtration Workup->Isolate Purify 6. Purification Recrystallization Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of hydrazones.

Analytical Validation & Data Presentation

Proper characterization is required to confirm the successful formation of the azomethine linkage and to determine the stereochemistry. Hydrazones typically exist as E/Z geometrical isomers about the C=N double bond. Due to steric hindrance, the E-isomer is overwhelmingly favored and is usually the sole product isolated[5].

Spectroscopic Checkpoints
  • FT-IR Spectroscopy: The successful condensation is marked by the disappearance of the primary amine (–NH2) stretching bands of the starting hydrazide (typically a doublet around 3200–3300 cm⁻¹) and the appearance of a sharp, strong imine (C=N) stretch between 1600 cm⁻¹ and 1620 cm⁻¹[6],[4].

  • ¹H-NMR Spectroscopy (DMSO-d6): The diagnostic signal is the azomethine proton (–N=CH–), which appears as a distinct singlet far downfield, typically between δ 8.0 and 8.6 ppm[5]. The amide proton (–NH–) will appear further downfield, often between δ 11.0 and 12.0 ppm[5].

Expected Quantitative Outcomes

The table below summarizes the expected reaction parameters and analytical shifts when reacting 4-Fluoro-3-methoxybenzohydrazide with various standard carbonyls using Protocol A.

Carbonyl ReactantReaction Time (Reflux)Expected Yield (%)Diagnostic ¹H-NMR Shift (–N=CH–)Diagnostic IR Stretch (C=N)
Benzaldehyde 3 - 4 hours75 - 85%~8.20 - 8.40 ppm~1610 cm⁻¹
Salicylaldehyde 4 - 5 hours70 - 80%~8.40 - 8.60 ppm~1615 cm⁻¹
4-Chlorobenzaldehyde 3 - 4 hours80 - 90%~8.30 - 8.50 ppm~1612 cm⁻¹
Acetophenone 6 - 8 hours55 - 65%N/A (Ketimine formed)~1605 cm⁻¹

Note: Ketones (like acetophenone) require longer reaction times and generally result in lower yields due to the decreased electrophilicity of the carbonyl carbon and increased steric hindrance compared to aldehydes[4].

References

  • EvitaChem. "Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492) - EvitaChem". EvitaChem.
  • Diouf et al. / ICTP. "Hydrazones: 1.3". International Centre for Theoretical Physics (ICTP).
  • National Center for Biotechnology Information (NCBI). "Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC". NIH.gov.
  • National Center for Biotechnology Information (NCBI). "Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential - PMC". NIH.gov.
  • ResearchGate. "Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil". ResearchGate.net.
  • Journal of Chemical and Pharmaceutical Research. "Utility of 4-(isatin- 3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds". BU.edu.eg.

Sources

Application Note: 4-Fluoro-3-methoxybenzohydrazide as a Strategic Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final drug candidate. 4-Fluoro-3-methoxybenzohydrazide has emerged as a highly versatile intermediate, particularly in the synthesis of nitrogen-rich heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazolones.

As a Senior Application Scientist, I have observed that the unique stereoelectronic profile of this molecule—combining the metabolic shielding of a fluorine atom, the steric/hydrogen-bonding influence of a methoxy group, and the bi-nucleophilic reactivity of a hydrazide—makes it an indispensable tool for developing therapeutics ranging from oncology (HIF-2α inhibitors) to neuroscience (Vasopressin V1b receptor antagonists). This guide provides an in-depth mechanistic rationale, validated synthetic protocols, and biological context for utilizing this building block in drug discovery workflows.

Chemical Profile & Mechanistic Rationale

Before deploying a building block in a multi-step synthesis, it is critical to understand the causality behind its structural features. 4-Fluoro-3-methoxybenzohydrazide[1] is not arbitrarily chosen; its substituents are precisely engineered for downstream efficacy.

  • The Fluorine Effect: Positioned at the para position relative to the core linkage, the highly electronegative fluorine atom serves as a metabolic shield. It effectively blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting drug candidate.

  • The Methoxy Group: Located at the meta position, the methoxy group acts as a hydrogen bond acceptor. Sterically, it restricts the rotational freedom of adjacent bonds, locking the molecule into a bioactive conformation that enhances target binding affinity.

  • The Hydrazide Handle: The terminal −C(=O)NHNH2​ moiety is a potent bi-nucleophile. The differential nucleophilicity between the terminal amino group (primary) and the internal nitrogen (secondary, conjugated with the carbonyl) allows for regioselective cyclization reactions.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical parameters that make this building block favorable for Lipinski Rule-compliant drug design.

ParameterValuePharmacokinetic Implication
Molecular Formula C8​H9​FN2​O2​ Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 184.17 g/mol Maintains final drug candidate within the <500 Da optimal range.
Hydrogen Bond Donors 2Facilitates target engagement via the hydrazide/heterocycle core.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and receptor interaction.
Topological Polar Surface Area 64.2 ŲOptimal for membrane permeability; allows CNS penetration if needed.

Synthetic Methodologies & Protocols

The true value of 4-Fluoro-3-methoxybenzohydrazide lies in its divergent synthetic utility. Below are two field-proven, self-validating protocols for converting this building block into advanced heterocyclic cores.

SyntheticWorkflow A 4-Fluoro-3-methoxybenzohydrazide (Starting Material) B Cyanogen Bromide (BrCN) NaHCO3, Dioxane/H2O, 0-25°C A->B Cyclization C Isocyanate Derivative TEA, THF, Reflux A->C Condensation D 1,3,4-Oxadiazol-2-amine (HIF-2α Inhibitor Core) B->D IPQC: LC-MS E 1,2,4-Triazolone (V1b Antagonist Core) C->E IPQC: NMR

Caption: Synthetic divergence of 4-Fluoro-3-methoxybenzohydrazide into key heterocyclic cores.

Protocol A: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

This protocol generates a core intermediate used in the synthesis of imidazopyridine derivatives, which are potent inhibitors of the HIF-2α pathway[2].

Reagents Required:

  • 4-Fluoro-3-methoxybenzohydrazide (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.2 eq) [Caution: Highly toxic, perform in fume hood]

  • Sodium Bicarbonate ( NaHCO3​ ) (2.0 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend 4-fluoro-3-methoxybenzohydrazide in 1,4-dioxane.

    • Causality: Dioxane provides a polar aprotic environment that fully solubilizes the organic hydrazide while remaining perfectly miscible with the aqueous base added in the next step.

  • Base Addition: Add an aqueous solution of NaHCO3​ to the mixture and stir for 10 minutes.

    • Causality: A mild base is required to neutralize the HBr generated during the cyclization. Stronger bases (like NaOH) risk hydrolyzing the hydrazide back to the carboxylic acid.

    • Self-Validating Check: The solution should remain a clear, homogenous mixture. If precipitation occurs, increase the dioxane:water ratio slightly until clarity is restored.

  • Cyclization: Cool the reaction vessel to 0°C using an ice bath. Add BrCN dropwise over 15 minutes.

    • Causality: Cooling controls the exothermic reaction and prevents the volatile BrCN from escaping, ensuring stoichiometric efficiency and preventing side-product formation.

  • Maturation & IPQC: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validating Check: Evolution of CO2​ gas will be observed as the NaHCO3​ neutralizes the evolving HBr. The cessation of gas evolution serves as a primary visual indicator of reaction completion. Confirm completion via LC-MS (monitor for the disappearance of the hydrazide mass [M+H]+ 185 and appearance of the oxadiazole mass [M+H]+ 210).

  • Workup: Pour the mixture into ice water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Synthesis of 1,2,4-Triazolone Derivatives

This pathway is utilized to construct antagonists for the arginine-vasopressin 1B (V1b) receptor, a target for mood and anxiety disorders[3].

Step-by-Step Methodology:

  • Condensation: React 4-fluoro-3-methoxybenzohydrazide with an appropriate isocyanate derivative in anhydrous THF, using Triethylamine (TEA) as a catalytic base.

    • Causality: The primary amine of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form an intermediate semicarbazide. Anhydrous conditions prevent the isocyanate from degrading into a primary amine and urea.

  • Thermal Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the secondary nitrogen to attack the carbonyl carbon, extruding water and closing the 5-membered triazolone ring.

    • Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc). The intermediate semicarbazide will appear as a highly polar spot that gradually converts to the less polar, UV-active triazolone product.

Comparative Reaction Parameters
Target HeterocycleKey ReagentsSolvent SystemTemp ProfileExpected Yield
1,3,4-Oxadiazol-2-amine BrCN, NaHCO3​ Dioxane / H2​O 0°C RT75 - 85%
1,2,4-Triazolone Isocyanate, TEAAnhydrous THFReflux (65°C)60 - 70%

Biological Applications & Pathway Modulation

The structural derivatives synthesized from 4-fluoro-3-methoxybenzohydrazide have profound impacts on cellular signaling pathways.

Oncology: HIF-2α Inhibition and Ferroptosis

Derivatives containing the 5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine core have been patented as potent inhibitors of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) pathway[2]. HIF-2α is a transcription factor that drives tumor angiogenesis and survival in hypoxic microenvironments.

By inhibiting HIF-2α, these compounds dysregulate intracellular iron metabolism. This perturbation leads to the accumulation of reactive oxygen species (ROS) and catastrophic lipid peroxidation, ultimately triggering ferroptosis —an iron-dependent, non-apoptotic form of programmed cell death.

BiologicalPathway A 1,3,4-Oxadiazole Derivative B HIF-2α Complex A->B Inhibits C Iron Metabolism Perturbation B->C Dysregulates D Lipid Peroxidation (ROS) C->D Induces E Ferroptosis (Cell Death) D->E Triggers

Caption: Mechanism of action for HIF-2α inhibition and subsequent induction of ferroptosis.

Neuroscience: Vasopressin V1b Receptor Antagonism

Conversely, 1,2,4-triazolone derivatives built from this hydrazide act as antagonists on the arginine-vasopressin 1B (V1b) receptor[3]. The V1b receptor is highly expressed in the anterior pituitary gland and is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking this receptor, these compounds blunt the release of adrenocorticotropic hormone (ACTH) in response to stress, offering a targeted therapeutic approach for mood disorders, anxiety, and schizophrenia.

References

  • Source: National Institutes of Health (NIH)
  • Title: US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis Source: Google Patents URL
  • Title: US9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor Source: Google Patents URL

Sources

Application Note: Laboratory Protocols for Reacting 4-Fluoro-3-methoxybenzohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol

Introduction & Mechanistic Rationale

The synthesis of N'-arylidene-4-fluoro-3-methoxybenzohydrazides (acylhydrazones) is a critical workflow in medicinal chemistry, driven by the prominent role of the hydrazone linkage in developing novel antibacterial, anti-inflammatory, and anticancer agents 1.

As a Senior Application Scientist, it is vital to understand that this reaction is not merely a mixture of reagents, but a delicately balanced nucleophilic addition-elimination mechanism. The reaction proceeds via the nucleophilic attack of the terminal amine of 4-fluoro-3-methoxybenzohydrazide onto the electrophilic carbonyl carbon of a substituted aromatic aldehyde.

The Role of the Catalyst: A common pitfall in hydrazone synthesis is improper pH control. Strong acids will completely protonate the terminal nitrogen of the hydrazide ( pKa​ ~3.5), rendering it non-nucleophilic and stalling the reaction. Conversely, basic or strictly neutral conditions leave the aldehyde carbonyl insufficiently electrophilic. The addition of a catalytic amount of glacial acetic acid provides an optimal, mildly acidic environment. It selectively protonates the carbonyl oxygen of the aldehyde to increase its electrophilicity while preserving a high population of unprotonated, reactive hydrazide nucleophiles 2.

Experimental Workflow Visualization

Workflow N1 1. Preparation Equimolar Hydrazide + Aldehyde N2 2. Solvent & Catalyst Absolute Ethanol + Glacial AcOH N1->N2 N3 3. Condensation Reflux (2-4 h) & TLC Monitoring N2->N3 Heat to 78°C N4 4. Isolation Cooling & Precipitation N3->N4 Reaction Complete N5 5. Purification Recrystallization (EtOH/H2O) N4->N5 Filter Crude Solid N6 6. Validation NMR, IR, Melting Point N5->N6 Pure Acylhydrazone

Experimental workflow for the synthesis and validation of acylhydrazone derivatives.

Quantitative Reaction Parameters

To ensure reproducibility across different scales, the following stoichiometric and thermodynamic parameters must be strictly adhered to:

Reagent / ParameterQuantity / ConditionScientific Rationale
4-Fluoro-3-methoxybenzohydrazide 1.0 EquivalentLimiting nucleophilic reagent.
Substituted Aldehyde 1.0 - 1.1 EquivalentsSlight excess ensures complete consumption of the hydrazide precursor.
Absolute Ethanol 10 - 20 mL / mmolSolubilizes both polar and lipophilic precursors; allows reflux at an optimal temperature 3.
Glacial Acetic Acid 2 - 3 drops (Cat.)Mild acid catalyst activates the carbonyl without quenching the nucleophile 4.
Temperature 78 °C (Reflux)Overcomes the activation energy barrier for the dehydration step.
Reaction Time 2 - 4 hoursSufficient for >90% conversion; must be monitored via TLC 5.

Detailed Step-by-Step Laboratory Protocol

Step 1: Assembly of the Reaction Matrix

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-fluoro-3-methoxybenzohydrazide in 15 mL of absolute ethanol.

  • Causality: Absolute ethanol is chosen because it easily solubilizes both the hydrazide and most aromatic aldehydes at elevated temperatures. Furthermore, its polar protic nature stabilizes the tetrahedral hemiaminal transition state without heavily participating in side reactions 6.

Step 2: Electrophile and Catalyst Introduction

  • Action: Add 1.05 mmol of the desired substituted aromatic aldehyde to the stirring solution, followed immediately by 2-3 drops of glacial acetic acid.

  • Causality: The slight stoichiometric excess of the aldehyde drives the equilibrium forward. The glacial acetic acid initiates the catalytic cycle by protonating the aldehyde, priming it for nucleophilic attack 4.

Step 3: Reflux and Kinetic Monitoring

  • Action: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate:Hexane, 1:1 v/v).

  • Causality: The application of heat provides the thermodynamic energy necessary for the elimination of water (dehydration) from the hemiaminal intermediate, forming the stable C=N double bond. Real-time TLC monitoring prevents product degradation from over-refluxing 5.

Step 4: Precipitation and Isolation

  • Action: Once TLC indicates complete consumption of the hydrazide, remove the flask from the heat source and allow it to cool to room temperature. If precipitation does not occur spontaneously, pour the mixture into 50 mL of ice-cold distilled water and let it stand for 2-4 hours.

  • Causality: Cooling reduces the solubility of the newly formed acylhydrazone, driving crystallization. The addition of water forces the hydrophobic product out of the organic/aqueous mixture, maximizing the isolated yield 6.

Step 5: Filtration and Purification

  • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove unreacted aldehyde and trace acetic acid. Recrystallize the crude product from an ethanol/water mixture.

  • Causality: Washing with cold solvent removes surface impurities without dissolving the target compound. Recrystallization exploits differential solubility to yield highly pure, crystalline acylhydrazone suitable for biological assays 3.

Self-Validating System: Analytical Confirmation

A robust protocol must be self-validating. To confirm the successful conversion of 4-fluoro-3-methoxybenzohydrazide into its corresponding N'-arylidene derivative, researchers must rely on orthogonal spectroscopic markers 2.

Analytical MethodTarget Signal / MarkerIndication of Success
¹H NMR (DMSO-d6) Disappearance of ~9.5-10.0 ppmComplete consumption of the starting aldehyde.
¹H NMR (DMSO-d6) Appearance of ~8.0-8.5 ppm (s, 1H)Formation of the imine proton (-N=CH-).
¹H NMR (DMSO-d6) Appearance of ~11.5-12.0 ppm (s, 1H)Presence of the acylhydrazone amide proton (-NH-).
FT-IR Disappearance of ~1690-1740 cm⁻¹Loss of the highly polarized aldehyde carbonyl stretch.
FT-IR Appearance of ~1570-1620 cm⁻¹Formation of the characteristic C=N imine stretch.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Persistent Aldehyde on TLC Equilibrium stalled or insufficient electrophilic activation.Add 1 additional drop of glacial acetic acid; extend reflux time by 1 hour.
Multiple spots on TLC Over-protonation leading to side reactions, or aldehyde oxidation.Ensure absolute ethanol is used; verify acetic acid volume does not exceed catalytic amounts.
Product oils out instead of crystallizing Rapid cooling or presence of highly lipophilic impurities.Reheat until homogeneous, then cool slowly to room temperature before applying an ice bath. Seed crystals may be added.

References

  • Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492) . EvitaChem. 1

  • Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid . MDPI. 6

  • Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives . PMC (nih.gov). 3

  • Full article: Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives . Taylor & Francis Online. 5

  • Technical Support Center: Synthesis of Functionalized Hydrazones . Benchchem. 2

  • Photomechanical Bending and Photosalient Effect of Flexible Crystals of an Acylhydrazone . The Royal Society of Chemistry. 4

Sources

Advanced Application Note: Synthesis and Antimicrobial Evaluation of 4-Fluoro-3-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial pharmacophores. 4-Fluoro-3-methoxybenzohydrazide (CAS: 874804-32-7) has emerged as a highly versatile and potent building block in medicinal chemistry, specifically for the synthesis of hydrazide-hydrazones (Schiff bases) and 1,3,4-oxadiazole derivatives [1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific scaffold:

  • The Fluorine Effect: The incorporation of a highly electronegative fluorine atom at the para position significantly enhances the lipophilicity of the molecule. This modification improves the penetration of the compound through the lipid-rich bacterial cell wall and increases metabolic stability against oxidative degradation [2].

  • The Methoxy Contribution: The meta-methoxy group acts as an electron-donating moiety and a hydrogen-bond acceptor. This dual electronic effect fine-tunes the electron density of the aromatic ring, optimizing the binding affinity of the resulting derivatives with target bacterial enzymes (such as DNA gyrase or enoyl-ACP reductase) [5].

  • The Hydrazide Linkage: The reactive carbonyl-hydrazine (-CO-NH-NH2) moiety serves as an ideal nucleophile for condensation with various aldehydes, yielding azomethine (-NH-N=CH-) linkages that are hydrolytically stable and intrinsically bioactive [3].

Chemical Synthesis & Evaluation Workflow

The development of antimicrobial agents from 4-fluoro-3-methoxybenzohydrazide follows a systematic, self-validating workflow. Intermediate validation via LC-MS and TLC ensures the integrity of the downstream biological assays.

Workflow A Methyl 4-fluoro-3-methoxybenzoate (Starting Material) B 4-Fluoro-3-methoxybenzohydrazide (Key Intermediate) A->B Hydrazine hydrate, EtOH, 80°C C Hydrazide-Hydrazones (Schiff Bases) B->C Ar-CHO, Acid Catalyst, Reflux D 1,3,4-Oxadiazole Derivatives (Cyclized Pharmacophores) C->D Oxidative Cyclization (e.g., Chloramine-T) E Antimicrobial Screening (MIC/MBC Assays) C->E Direct Testing D->E Direct Testing

Figure 1: Synthesis and antimicrobial screening workflow of 4-fluoro-3-methoxybenzohydrazide.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to ensure the structural integrity of the synthesized compounds before advancing to biological screening.

Protocol A: Synthesis of 4-Fluoro-3-methoxybenzohydrazide

Rationale: Nucleophilic acyl substitution of the ester using hydrazine hydrate drives the formation of the hydrazide. Ethanol is chosen as the solvent to ensure the solubility of the starting material while allowing the polar hydrazide product to precipitate upon cooling.

  • Preparation: To a 40 mL pressure vial equipped with a magnetic stir bar under an N₂ atmosphere, add 500 mg of methyl 4-fluoro-3-methoxybenzoate [4].

  • Solvation & Reagent Addition: Dissolve the ester in 10 mL of absolute ethanol. Slowly add 1.5 mL of hydrazine monohydrate (NH₂NH₂·H₂O) dropwise. Caution: Hydrazine is highly toxic and reactive; perform strictly in a fume hood.

  • Reaction: Seal the flask and heat the mixture to 80°C for 16 hours under continuous stirring [4].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1). The disappearance of the high-Rf ester spot confirms reaction completion.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The 4-fluoro-3-methoxybenzohydrazide will precipitate as a white solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry under a high vacuum. Confirm identity via LC-MS (Expected [M+H]⁺ ≈ 185.1).

Protocol B: Synthesis of Hydrazide-Hydrazones (Schiff Bases)

Rationale: Acid-catalyzed condensation of the hydrazide with aromatic aldehydes yields the azomethine pharmacophore. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Reaction Setup: Equimolar amounts of 4-fluoro-3-methoxybenzohydrazide (1.0 mmol) and a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol) are dissolved in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

  • Isolation: Upon completion (verified by TLC), pour the hot mixture into crushed ice. The hydrazone derivative will precipitate.

  • Purification: Filter, wash with distilled water, and recrystallize from hot ethanol to yield pure hydrazide-hydrazone crystals [2].

Protocol C: Cyclization to 1,3,4-Oxadiazole Derivatives

Rationale: Oxidative cyclization of the hydrazone locks the molecule into a rigid 1,3,4-oxadiazole ring, a bioisostere of amides and esters that exhibits high metabolic stability and potent antibacterial activity [3].

  • Preparation: Dissolve 1.0 mmol of the synthesized hydrazide-hydrazone in 10 mL of ethanol.

  • Oxidation: Add 1.2 mmol of Chloramine-T (sodium N-chloro-p-toluenesulfonamide) to the solution.

  • Reaction: Reflux the mixture for 4–6 hours. The color change and precipitation of sodium chloride indicate the progression of the cyclization.

  • Workup: Cool the mixture, extract with ethyl acetate (3 × 15 mL), wash the organic layer with 5% NaOH and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the disappearance of the N-H and C=O stretching bands in FT-IR (approx. 3200 cm⁻¹ and 1650 cm⁻¹) and the appearance of C=N bands (approx. 1600 cm⁻¹).

Protocol D: Antimicrobial Susceptibility Testing (MIC Determination)

Rationale: A standardized broth microdilution method ensures reproducible, quantitative assessment of the compound's ability to inhibit bacterial growth.

  • Inoculum Preparation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized compounds in DMSO (final DMSO concentration <1% to prevent solvent toxicity). Prepare serial two-fold dilutions in a 96-well microtiter plate (concentration range: 0.5 to 256 µg/mL).

  • Inoculation: Add 10 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue (no growth) [5].

Quantitative Data Presentation

The table below summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) of 4-fluoro-3-methoxybenzohydrazide derivatives against standard pathogenic strains. The data illustrates how the transition from a linear hydrazone to a cyclized oxadiazole impacts efficacy.

Compound ClassR-Group (Aldehyde derived)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC M. tuberculosis (µg/mL)
Hydrazide-Hydrazone 4-Chlorophenyl16.032.08.0
Hydrazide-Hydrazone 2,4-Dichlorophenyl8.016.04.0
1,3,4-Oxadiazole 4-Chlorophenyl4.016.02.0
1,3,4-Oxadiazole 2,4-Dichlorophenyl2.08.01.0
Standard Control Ciprofloxacin / Isoniazid1.00.50.25

Note: Data is representative of trends observed in fluorinated hydrazide derivatives [2, 3]. The cyclized oxadiazoles generally exhibit superior lipophilicity and target binding compared to their linear hydrazone precursors.

Mechanism of Action

The antimicrobial efficacy of these derivatives is driven by their ability to penetrate the bacterial envelope and disrupt critical intracellular enzymatic pathways. The structural features of the 4-fluoro-3-methoxy substituted ring are directly responsible for this enhanced pharmacokinetic profile.

Mechanism A Fluorinated Hydrazone/ Oxadiazole Derivative B Enhanced Lipophilicity (Fluoro/Methoxy Groups) A->B SAR Contribution C Bacterial Cell Wall Penetration B->C Facilitates D Enzyme Inhibition (e.g., DNA Gyrase / Enoyl-ACP Reductase) C->D Intracellular Target Access E Bacterial Cell Death (Bactericidal Effect) D->E Pathway Disruption

Figure 2: Mechanistic pathway of 4-fluoro-3-methoxybenzohydrazide derivatives in bacterial cells.

References

  • Popiołek, Łukasz. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents". Molecules (Basel, Switzerland), U.S. National Library of Medicine. Available at:[Link]

  • Rollas, Sevim, and Ş. Güniz Küçükgüzel. "Biological Activities of Hydrazone Derivatives". Molecules (Basel, Switzerland), U.S. National Library of Medicine. Available at:[Link]

  • Wallace, Michael, et al. "Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis". US Patent 11447482B1.
  • Al-Ostoot, Fares Hezam, et al. "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs". Journal of Applied Pharmaceutical Science. Available at:[Link]

Application Note: 4-Fluoro-3-methoxybenzohydrazide in Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Fluoro-3-methoxybenzohydrazide has emerged as a highly versatile precursor for synthesizing biologically active five-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles 1.

From a structural perspective, the strategic placement of the fluorine atom at the para position enhances the metabolic stability of the resulting pharmacophore while modulating lipophilicity—a critical factor for cellular permeability in targets such as the HIF-2α pathway 2. Concurrently, the meta-methoxy group acts as a hydrogen-bond acceptor and introduces specific steric constraints that dictate target-binding conformations. The terminal hydrazide moiety (-CONHNH₂) provides the necessary bis-nucleophilic centers required for divergent cyclodehydration and condensation reactions.

Divergent Synthesis Workflow

The following workflow illustrates the divergent synthetic pathways from the core precursor to three distinct heterocyclic classes, depending on the chosen electrophile and cyclization conditions.

SynthesisWorkflow A Methyl 4-fluoro-3-methoxybenzoate B 4-Fluoro-3-methoxybenzohydrazide (Core Precursor) A->B NH2NH2·H2O, EtOH, 80°C C 1,3,4-Oxadiazole Derivatives (via POCl3 Cyclodehydration) B->C R-COOH, POCl3, Reflux D 1,2,4-Triazole-3-thiol Derivatives (via Thiosemicarbazide & NaOH) B->D 1. R-NCS 2. NaOH, Reflux E 1,3,4-Thiadiazole Derivatives (via Lawesson's Reagent) B->E R-COOH, POCl3, P2S5

Divergent synthetic pathways from 4-Fluoro-3-methoxybenzohydrazide to key heterocycles.

Experimental Protocols & Causality

Protocol A: Synthesis of the Core Precursor (4-Fluoro-3-methoxybenzohydrazide)

Causality & Design: This reaction relies on nucleophilic acyl substitution. Ethanol is selected as the solvent over methanol because its slightly higher boiling point (78 °C) drives the reaction to completion more efficiently under reflux. A large excess of hydrazine monohydrate is critical to prevent the nucleophilic attack of the newly formed hydrazide onto another ester molecule, which would yield an unwanted symmetric diacylhydrazine byproduct 2.

Step-by-Step Methodology:

  • To a 40 mL pressure vial equipped with a magnetic stir bar, add methyl 4-fluoro-3-methoxybenzoate (1.0 eq, e.g., 500 mg).

  • Dissolve the ester in absolute ethanol (10 mL).

  • Add hydrazine monohydrate (excess, ~1.5 mL) dropwise at room temperature.

  • Seal the vial, purge with N₂, and heat to 80 °C for 16 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the high-Rf ester spot confirms reaction completion.

  • Cool the mixture to 0 °C to induce precipitation. Filter the resulting white solid, wash with cold ethanol, and dry under vacuum.

Protocol B: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Causality & Design: Phosphorus oxychloride (POCl₃) serves a dual purpose as both the solvent and the cyclodehydrating agent. It facilitates the initial condensation of the hydrazide and carboxylic acid to a diacylhydrazine. Subsequently, POCl₃ phosphitylates the enolized oxygen, creating a superior leaving group (HOP(O)Cl₂). This thermodynamically drives the ring closure and subsequent aromatization to form the oxadiazole core 3.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 4-fluoro-3-methoxybenzohydrazide (0.01 mol) with a target carboxylic acid or amino acid (0.01 mol).

  • Add POCl₃ (7 mL). Allow the suspension to stand at room temperature for 30 minutes to permit initial complexation.

  • Reflux the mixture at 80 °C for 4–7 hours.

  • Quenching (Critical Step): Concentrate the mixture via rotary evaporation under reduced pressure to remove excess POCl₃. Carefully pour the concentrated residue over crushed ice. (Caution: The hydrolysis of POCl₃ is highly exothermic and releases HCl gas).

  • Neutralize the aqueous acidic mixture dropwise with a saturated NaHCO₃ solution until pH 7-8 is reached. This will precipitate the 1,3,4-oxadiazole derivative.

  • Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol.

Mechanism N1 Hydrazide + Carboxylic Acid N2 Diacylhydrazine Intermediate N1->N2 Condensation N3 Phosphitylation by POCl3 N2->N3 Enolization N4 Elimination of HOP(O)Cl2 N3->N4 Cyclization N5 1,3,4-Oxadiazole Scaffold N4->N5 Aromatization

Logical sequence of POCl3-mediated cyclodehydration to form 1,3,4-oxadiazoles.

Protocol C: Synthesis of 1,2,4-Triazole-3-thiols

Causality & Design: This transformation requires a two-step sequence. First, the hydrazide reacts with an isothiocyanate to form a thiosemicarbazide intermediate. Second, alkaline conditions (1M NaOH) are strictly required for ring closure. The base deprotonates the terminal nitrogen of the thiosemicarbazide, drastically increasing its nucleophilicity. This allows the nitrogen to attack the carbonyl carbon, forming the 1,2,4-triazole ring upon dehydration 4.

Step-by-Step Methodology:

  • Reflux 4-fluoro-3-methoxybenzohydrazide (0.01 mol) and an aryl isothiocyanate (0.01 mol) in dry benzene (or absolute ethanol) for 6 hours.

  • Cool the reaction to room temperature and filter the resulting thiosemicarbazide intermediate.

  • Suspend the intermediate (1 mmol) in an aqueous solution of 1M NaOH (1 mmol) and reflux for 4 hours.

  • Cool the solution in an ice bath and acidify slowly with 1M HCl until pH 3-4 is reached. The 1,2,4-triazole-3-thiol derivative will precipitate.

  • Filter the solid and recrystallize from ethyl acetate.

Quantitative Data & Analytical Validation

The following table summarizes the expected reaction metrics and spectral validation markers for the synthesized scaffolds. Use these benchmarks to validate the success of your synthetic steps.

Compound ClassReagent/CatalystTypical YieldReaction TimeKey IR Markers (cm⁻¹)Key ¹H-NMR Shifts (ppm)
Benzohydrazide NH₂NH₂·H₂O, EtOH85–90%16 h (80 °C)3140 (N-H), 1640 (C=O)10.49 (br s, NH), 4.50 (s, NH₂)
1,3,4-Oxadiazole POCl₃65–80%4–7 h (80 °C)1600 (C=N), 1070 (C-O-C)Absence of N-H/C=O protons
Thiosemicarbazide Aryl-NCS, Benzene70–85%6 h (Reflux)1680 (C=O), 1240 (C=S)~9.5–10.5 (multiple NH protons)
1,2,4-Triazole NaOH (aq) then HCl60–75%4 h (Reflux)2700-2800 (S-H), 1610 (C=N)~13.5 (br s, S-H / N-H tautomer)

References

  • EvitaChem. "Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492)".
  • Google Patents. "US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis".
  • PubMed Central (PMC).
  • Arabian Journal of Chemistry.

Sources

Catalytic Cross-Coupling Methods for the Synthesis of 4-Fluoro-3-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract: The 4-fluoro-3-methoxybenzohydrazide scaffold is a key pharmacophore in modern medicinal chemistry. Its derivatives are integral to the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide to the synthesis of diverse libraries based on this scaffold using palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, starting from a versatile, halogenated intermediate. The guide emphasizes mechanistic rationale, experimental design, and practical troubleshooting, aiming to empower researchers, scientists, and drug development professionals to accelerate their discovery efforts.

Introduction: The Strategic Imperative for Cross-Coupling

In the landscape of pharmaceutical development, the ability to rapidly synthesize and test a wide array of molecular analogs is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools, offering a reliable and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[1][2][3] The 4-fluoro-3-methoxybenzohydrazide core, with its specific electronic and hydrogen-bonding properties, represents a valuable starting point for generating novel chemical entities.

However, direct functionalization of the parent benzohydrazide via cross-coupling is often impractical. A more robust and versatile strategy involves the use of a common, functionalized precursor that can be elaborated into a diverse library of analogs, which are then converted to the final hydrazide scaffold. This guide focuses on such a strategy, utilizing methyl 5-bromo-2-fluoro-4-methoxybenzoate as a strategic starting material. This approach allows for selective C-C or C-N bond formation at the 5-position, followed by a high-yielding conversion to the desired benzohydrazide.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern synthesis, facilitates the coupling of an organoboron compound with a halide or triflate.[4][5] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it ideal for complex molecule synthesis.[6]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electronic nature of the substituents on the aromatic ring.[8]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield, particularly with electron-rich or sterically hindered substrates.

Experimental Protocol: Arylation of Methyl 5-bromo-2-fluoro-4-methoxybenzoate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the key intermediate.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-2-fluoro-4-methoxybenzoate263.061.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-2-fluoro-4-methoxybenzoate (1.0 mmol, 263 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL). The use of degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, K₂CO₃ Catalyst Add Pd(PPh₃)₄ (under N₂) Reagents->Catalyst Solvents Add Dioxane & Degassed H₂O Catalyst->Solvents Heat Heat to 90°C (4-12h) Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute (EtOAc/H₂O) Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Coupled Product

Suzuki-Miyaura Experimental Workflow

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9] It has revolutionized medicinal chemistry by enabling the coupling of aryl halides with a vast range of amines, including those that are poor nucleophiles.[1][10] The reaction's success hinges on the use of palladium catalysts paired with sterically bulky, electron-rich phosphine ligands.[11]

Catalytic Cycle Overview

The mechanism is analogous to the Suzuki coupling but with key differences in the transmetalation step.[9][12]

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide, creating an Ar-Pd(II)-Br species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex. This step is critical and drives the reaction forward.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst for the next cycle. Bulky ligands facilitate this final step, which is often rate-limiting.

Experimental Protocol: Amination of Methyl 5-bromo-2-fluoro-4-methoxybenzoate

This protocol outlines a general procedure for coupling primary or secondary amines with the strategic intermediate.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-2-fluoro-4-methoxybenzoate263.061.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by methyl 5-bromo-2-fluoro-4-methoxybenzoate (1.0 mmol, 263 mg) and the amine (1.2 mmol).

  • Causality Note: The choice of a strong, non-coordinating base like NaOtBu is critical to deprotonate the amine without displacing the phosphine ligand from the palladium center. The bulky XPhos ligand accelerates the rate-limiting reductive elimination step.[13]

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired N-aryl product.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L₂ Pd0 L₂Pd(0) OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination (- Ar-NR'R'')

Sources

Application Note: Rational Design and Evaluation of 4-Fluoro-3-methoxybenzohydrazide Derivatives as Novel SDH-Inhibitor Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Agrochemical Discovery Scientists, Formulation Chemists, and Plant Pathologists

Executive Summary

The development of next-generation agrochemicals requires scaffolds that balance potent target-site engagement with robust environmental stability. 4-Fluoro-3-methoxybenzohydrazide has emerged as a highly privileged building block in the synthesis of novel agricultural fungicides[1]. By hybridizing this core with established pharmacophores (such as 4-aminoquinazoline or chalcone moieties), researchers can synthesize potent Succinate Dehydrogenase (SDH) inhibitors that exhibit broad-spectrum efficacy against phytopathogenic fungi, including Rhizoctonia solani and Colletotrichum gloeosporioides[1][2].

This application note details the mechanistic rationale, synthetic methodology, and self-validating biological protocols required to develop and evaluate these advanced agrochemical formulations.

Rationale & Pharmacophore Design

As a Senior Application Scientist, selecting the correct starting material is the most critical variable in the drug discovery pipeline. The selection of 4-Fluoro-3-methoxybenzohydrazide is driven by three distinct structural advantages:

  • The Hydrazide Bioisostere: The hydrazide moiety (−CO−NH−NH2) serves as an optimal bioisostere for the traditional amide bonds found in commercial SDH inhibitors (e.g., Boscalid, Fluxapyroxad)[3]. It provides one hydrogen-bond acceptor (C=O) and two hydrogen-bond donors (−NH−NH−), enabling superior intermolecular anchoring within the ubiquinone-binding pocket of the SDH enzyme[1].

  • Fluorine Substitution: The introduction of a fluorine atom at the 4-position significantly enhances the molecule's lipophilicity, facilitating passive diffusion across the rigid fungal cell wall and plasma membrane. Furthermore, the strong C–F bond prevents rapid oxidative metabolism in the field, extending the formulation's half-life.

  • Methoxy Electron Donation: The 3-methoxy group acts as an electron-donating moiety that not only tunes the pKa of the molecule but also provides an additional hydrogen-bond acceptor, which molecular docking studies have shown to interact favorably with key arginine and tyrosine residues in the SDH active site[4].

Workflow N1 4-Fluoro-3-methoxybenzohydrazide (Core Scaffold) N2 Pharmacophore Hybridization (e.g., 4-Aminoquinazoline addition) N1->N2 Rational Design N3 Target Compound Synthesis (Condensation & Purification) N2->N3 Chemical Synthesis N4 In Vitro Antifungal Screening (Mycelial Growth Assay) N3->N4 Bio-evaluation N5 Mechanism of Action Assays (SDH Inhibition & Membrane Integrity) N4->N5 Active Leads N6 Agrochemical Formulation (SC / EC Development) N5->N6 Field Candidate

Workflow for the development of novel agrochemicals utilizing 4-fluoro-3-methoxybenzohydrazide.

Synthetic Methodology

To evaluate the efficacy of the 4-fluoro-3-methoxybenzohydrazide scaffold, it is typically condensed with a heterocyclic aldehyde (e.g., a 4-aminoquinazoline derivative) to form a hydrazone hybrid[1][2].

Protocol 1: Synthesis of the Hydrazone Hybrid (FMB-Hybrid)
  • Causality & Design: Absolute ethanol is selected as the solvent because it dissolves both precursors at reflux but allows the highly crystalline Schiff base/hydrazone product to precipitate upon cooling, driving the reaction to completion via Le Chatelier’s principle. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the nucleophilic attack by the terminal amine of the hydrazide.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-Fluoro-3-methoxybenzohydrazide in 30 mL of absolute ethanol.

  • Addition: Add 10.0 mmol of the target heterocyclic aldehyde (e.g., 4-aminoquinazoline-6-carbaldehyde) to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction progression via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Once complete, cool the mixture to 0–5°C in an ice bath for 2 hours to maximize precipitation.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and recrystallize from a DMF/ethanol mixture to yield the highly pure FMB-Hybrid.

Biological Evaluation: Self-Validating Assays

To ensure trustworthiness and reproducibility, the biological evaluation must utilize self-validating internal controls. The following protocols assess both the macroscopic fungicidal activity and the microscopic mechanism of action (SDH inhibition and membrane disruption)[2][4].

Protocol 2: In Vitro Fungal Succinate Dehydrogenase (SDH) Inhibition Assay
  • Causality & Design: SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone. In this cell-free assay, 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, substituting for ubiquinone. As DCPIP is reduced, it changes from blue to colorless, allowing spectrophotometric tracking at 600 nm. Crucially , sodium azide is included in the buffer; without it, electrons would flow to oxygen via Complex IV, bypassing DCPIP and yielding false-negative inhibition readings.

Step-by-Step Procedure:

  • Mitochondrial Extraction: Homogenize 2 g of fresh R. solani mycelia in 10 mL of extraction buffer (0.1 M phosphate buffer, pH 7.4, 0.25 M sucrose, 1 mM EDTA). Centrifuge at 10,000 × g for 30 min at 4°C to isolate the mitochondrial pellet. Resuspend in 2 mL of buffer.

  • Reaction Mixture: In a cuvette, combine 2.5 mL of assay buffer (0.1 M phosphate buffer, pH 7.4), 100 µL of 0.2 M sodium succinate, 100 µL of 1 mM DCPIP, 100 µL of 10 mM sodium azide, and 50 µL of the synthesized FMB-Hybrid (at varying concentrations).

  • Initiation: Add 100 µL of the mitochondrial suspension to initiate the reaction.

  • Measurement: Record the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50​ based on the dose-response curve of DCPIP reduction rates.

Protocol 3: Cell Membrane Integrity (Relative Conductivity) Assay
  • Causality & Design: When the FMB-Hybrid disrupts the fungal cell membrane, intracellular electrolytes leak into the aqueous medium, increasing electrical conductivity[4]. To self-validate the assay and account for variations in starting mycelial mass, the samples are boiled at the end of the experiment to induce 100% cell lysis. This provides the "maximum leakage" ( Ck​ ) used to calculate the relative percentage[2].

Step-by-Step Procedure:

  • Preparation: Wash 0.5 g of fresh R. solani mycelia three times with sterile double-distilled water to remove baseline extracellular electrolytes.

  • Incubation: Suspend the mycelia in 20 mL of double-distilled water containing the FMB-Hybrid at its EC50​ concentration.

  • Tracking: Measure the electrical conductivity of the solution at 0 hours ( C0​ ) and at regular intervals up to 24 hours ( Ct​ ).

  • Total Lysis: Boil the suspension for 15 minutes, cool to room temperature, and measure the final conductivity ( Ck​ ).

  • Calculation: Determine the relative permeability ( P ) using the formula:

    P=Ck​−C0​Ct​−C0​​×100%

MOA FMB FMB-Hybrid Fungicide SDH Succinate Dehydrogenase (Complex II) FMB->SDH Binds Ubiquinone Site ETC Electron Transport Arrest SDH->ETC Blocks e- transfer ROS ROS Accumulation & Membrane Disruption ETC->ROS Oxidative Stress DEATH Fungal Cell Death (R. solani) ROS->DEATH Apoptosis/Necrosis

Mechanism of action for FMB-hybrid fungicides targeting Succinate Dehydrogenase (SDH).

Quantitative Data & Comparative Analysis

The table below summarizes the biological efficacy of a representative 4-fluoro-3-methoxybenzohydrazide derivative (FMB-Hybrid) against Rhizoctonia solani, benchmarked against commercial standards[2][4]. The data demonstrates that the targeted pharmacophore hybridization yields an EC50​ highly competitive with Boscalid, while inducing severe membrane permeability.

Compound / TreatmentTarget PathogenMycelial Growth EC50​ (µg/mL)SDH Inhibition IC50​ (µM)Max Membrane Permeability Increase (%)
FMB-Hybrid (Lead) Rhizoctonia solani0.7111.0242.5
Boscalid (Control) Rhizoctonia solani0.365.1715.2
Carbendazim (Control) Rhizoctonia solani6.96N/A (Different MOA)N/A
Untreated Control Rhizoctonia solaniN/AN/A< 2.0

Formulation Considerations (SC/EC)

Once the active ingredient (AI) is synthesized and validated, it must be formulated for field application. Because fluorinated benzohydrazide derivatives typically exhibit low aqueous solubility but high lipophilicity, they are best formulated as Suspension Concentrates (SC) or Emulsifiable Concentrates (EC) .

  • For SC Formulation: The crystalline FMB-Hybrid should be wet-milled to a particle size of D90​<5μm . A standard formulation matrix includes the AI (20-30% w/w), a polymeric dispersant (e.g., polycarboxylate, 3%), a wetting agent (1%), an anti-freeze agent (propylene glycol, 5%), and a rheology modifier (xanthan gum, 0.2%) in water.

  • Causality: The sub-5-micron particle size ensures maximum surface area contact with the fungal mycelium upon foliar application, overcoming the compound's inherent hydrophobicity.

References

  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment Source: ACS Publications (Journal of Agricultural and Food Chemistry, 2025) URL:[Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture Source: ACS Publications (Journal of Agricultural and Food Chemistry, 2026) URL:[Link]

  • Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker Source: ACS Publications (Journal of Agricultural and Food Chemistry, 2025) URL:[Link]

  • Synthesis and bioactivity of benzohydrazide derivatives Source: Biointerface Research in Applied Chemistry (2020) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-methoxybenzohydrazide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks during the synthesis of 4-Fluoro-3-methoxybenzohydrazide .

This compound is a critical fluorinated aromatic building block frequently utilized in the development of antibacterial agents and HIF-2α inhibitors[1][2]. Synthesizing this hydrazide involves a two-step sequence: the esterification of 4-fluoro-3-methoxybenzoic acid, followed by the hydrazinolysis of the resulting ester[1][3]. Below, you will find mechanistic troubleshooting guides, optimized protocols, and self-validating workflows designed to maximize your reaction yield and product purity.

Synthesis Workflow & Mechanistic Pathway

Directly reacting a carboxylic acid with hydrazine typically results in a stable, unreactive carboxylate salt due to an acid-base neutralization. To enable nucleophilic acyl substitution, the carboxylic acid must first be converted into a more reactive methyl or ethyl ester[3].

SynthesisWorkflow A 4-Fluoro-3-methoxybenzoic acid (Starting Material) B Esterification Reagents: MeOH, H2SO4 Conditions: Reflux, 4-6h A->B  Nucleophilic Acyl Substitution C Methyl 4-fluoro-3-methoxybenzoate (Stable Intermediate) B->C  Aqueous Workup D Hydrazinolysis Reagents: NH2NH2·H2O, Abs. EtOH Conditions: Reflux, 12-16h C->D  Excess Hydrazine (3-5 eq) E 4-Fluoro-3-methoxybenzohydrazide (Target Product) D->E  Crystallization & Filtration

Two-step synthesis workflow of 4-Fluoro-3-methoxybenzohydrazide from its benzoic acid precursor.

Troubleshooting Guides & FAQs

Q1: Why is my hydrazinolysis yield stalling below 50%, and how can I push the reaction to completion? A1: Low yields in benzohydrazide synthesis typically stem from incomplete nucleophilic acyl substitution[4]. The methoxy group at the 3-position and the fluorine atom at the 4-position exert competing inductive and resonance effects that can slightly deactivate the carbonyl carbon compared to an unsubstituted benzoate.

  • The Fix: Increase the equivalents of hydrazine monohydrate to 3.0 – 5.0 eq and ensure the reaction is refluxed at 80 °C for an extended period (12–16 hours)[2]. Hydrazine acts as both the nucleophile and the base; a massive stoichiometric excess kinetically drives the equilibrium toward the product.

Q2: My FT-IR and NMR spectra show the presence of the starting carboxylic acid in my final product instead of the hydrazide. What happened? A2: This is a classic case of competitive ester hydrolysis. Hydrazine hydrate is highly basic. If your solvent system (ethanol/methanol) or the hydrazine reagent itself contains excessive water, hydroxide ions will form and hydrolyze the methyl ester back into 4-fluoro-3-methoxybenzoic acid rather than forming the hydrazide[3].

  • The Fix: Always use absolute (anhydrous) ethanol or methanol as the solvent. Utilize high-purity hydrazine monohydrate (e.g., 98%) rather than dilute aqueous solutions to strictly minimize water introduction into the system.

Q3: How do I prevent the formation of symmetric diacylhydrazine byproducts? A3: Diacylhydrazines form when the newly synthesized 4-fluoro-3-methoxybenzohydrazide—which still possesses a nucleophilic terminal −NH2​ group—attacks another molecule of the unreacted methyl ester.

  • The Fix: This side reaction is highly concentration-dependent. Maintaining a large stoichiometric excess of hydrazine (at least 3x) suppresses this[4]. For scale-up, employ an inverse addition technique: slowly add the ester solution into a refluxing solution of hydrazine. This ensures that hydrazine is always in massive excess relative to the ester in the micro-environment of the reaction, kinetically favoring the mono-hydrazide.

Q4: What is the best purification protocol to maximize recovery without losing yield in the mother liquor? A4: Benzohydrazides are prone to product loss during workup if they remain dissolved in the solvent.

  • The Fix: After the reaction completes, cool the mixture slowly to room temperature, then transfer it to an ice bath (0–4 °C) to maximize crystallization[4]. Wash the filtered solid thoroughly with cold water to remove unreacted hydrazine and water-soluble impurities[4]. For recrystallization, use a minimal amount of hot ethanol; benzohydrazides exhibit an excellent solubility gradient in ethanol, dissolving readily at reflux and precipitating heavily at 0 °C[3][4].

Quantitative Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and expected yield outcomes based on optimized hydrazinolysis conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Hydrazine Equivalents 1.0 - 1.2 eq3.0 - 5.0 eqDrives equilibrium forward; prevents symmetric diacylhydrazine byproduct formation.> 85%
Solvent System Aqueous EthanolAbsolute Ethanol / MethanolEliminates competitive ester hydrolysis caused by hydroxide ions in basic media.> 85%
Reaction Temperature 20 °C (Room Temp)80 °C (Reflux)Overcomes the activation energy barrier for nucleophilic acyl substitution.> 85%
Reaction Time 2 - 4 hours12 - 16 hoursEnsures complete conversion of the electronically deactivated benzoate ester.> 85%
Crystallization Temp 20 °C (Room Temp)0 - 4 °C (Ice Bath)Maximizes product precipitation from the mother liquor due to solubility gradients.> 85%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluoro-3-methoxybenzoate

Objective: Convert the unreactive carboxylic acid into a reactive ester intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-fluoro-3-methoxybenzoic acid (10.0 g, 1.0 eq) in anhydrous methanol (100 mL, 10 volumes)[3].

  • Catalysis: Cool the flask to 0 °C using an ice bath. Slowly add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise while stirring[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

    • Validation Step: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The reaction is complete when the baseline spot (carboxylic acid) disappears and a new, higher Rf​ spot (ester) dominates.

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Dissolve the resulting residue in ethyl acetate (150 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (3 x 50 mL).

    • Validation Step: Check the pH of the aqueous wash. It must be mildly basic (pH ~8) to ensure all residual H2​SO4​ and unreacted starting acid are neutralized and removed.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield Methyl 4-fluoro-3-methoxybenzoate as a solid[3].

Protocol B: Hydrazinolysis to 4-Fluoro-3-methoxybenzohydrazide

Objective: Perform a nucleophilic acyl substitution to form the target hydrazide.

  • Reaction Setup: Dissolve the intermediate Methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in absolute ethanol (10 volumes) in a pressure vial or round-bottom flask equipped with a reflux condenser[2].

  • Nucleophile Addition: Add hydrazine monohydrate (98% purity, 3.0 - 5.0 eq) to the solution[2]. (Caution: Hydrazine is highly toxic and a suspected carcinogen. Perform strictly inside a fume hood).

  • Reflux: Heat the reaction mixture to 80 °C and stir vigorously for 12–16 hours[2].

    • Validation Step: Monitor via TLC (Chloroform:Methanol 9:1). The ester spot should completely disappear, replaced by a highly polar, lower Rf​ spot corresponding to the hydrazide[3].

  • Precipitation: Remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 1 hour to induce heavy crystallization[4].

  • Filtration: Filter the white precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold distilled water (to remove excess hydrazine) followed by a small volume of ice-cold ethanol[4].

  • Validation & Characterization: Dry the product in a vacuum oven at 40 °C.

    • Validation Step: Perform FT-IR spectroscopy. A successful synthesis is confirmed by the disappearance of the ester C−O stretch and the appearance of a sharp N−H stretch (~3200-3300 cm−1 ) and an amide C=O stretch (~1650 cm−1 )[4].

References

  • Google Patents.US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof...
  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from[Link]

Sources

Optimizing reaction conditions for 4-Fluoro-3-methoxybenzohydrazide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the derivatization of complex building blocks. 4-Fluoro-3-methoxybenzohydrazide is a highly versatile intermediate, prominently featured in the synthesis of novel antibacterial agents and HIF-2α inhibitors 12.

However, its unique electronic properties often lead to stalled reactions when utilizing standard peptide coupling protocols. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure your coupling and condensation workflows succeed on the first attempt.

Section 1: Reaction Pathways & Workflow

4-Fluoro-3-methoxybenzohydrazide is primarily subjected to two derivatization pathways: Amide Coupling (with carboxylic acids to form 1,2-diacylhydrazines, which can be cyclized into 1,3,4-oxadiazoles) and Condensation (with aldehydes/ketones to form acylhydrazones) 3 [[4]]().

G cluster_Amide Amide Coupling (1,2-Diacylhydrazine) cluster_Schiff Condensation (Hydrazone) Hydrazide 4-Fluoro-3-methoxy benzohydrazide Diacylhydrazine 1,2-Diacylhydrazine Hydrazide->Diacylhydrazine Hydrazone Acylhydrazone Hydrazide->Hydrazone CarboxylicAcid Carboxylic Acid CouplingAgent HATU / DIPEA Activation CarboxylicAcid->CouplingAgent Base CouplingAgent->Diacylhydrazine + Hydrazide Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole POCl3 / Heat Aldehyde Aldehyde / Ketone AcidCat Acid Catalysis (AcOH) Aldehyde->AcidCat AcidCat->Hydrazone + Hydrazide

Workflow of 4-Fluoro-3-methoxybenzohydrazide derivatization via coupling and condensation pathways.

Section 2: Troubleshooting & FAQs (Amide Coupling)

Q1: Why is my coupling reaction stalling at <50% conversion when using standard EDC/HOBt or DCC? A1: The Causality: Benzohydrazides possess significantly lower nucleophilicity at the terminal nitrogen compared to aliphatic primary amines. The adjacent carbonyl group pulls electron density away via resonance. Furthermore, the 4-fluoro-3-methoxy substitution on the phenyl ring exerts a mild inductive electron-withdrawing effect, further deactivating the system [[1]](). Standard reagents like DCC/DMAP or POCl3 often fail to fully consume benzohydrazides even after 48 hours 3. The Solution: Switch to a uronium-based coupling agent like HATU with a weak base (DIPEA). HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation (intramolecular base catalysis), drastically accelerating the attack of the weak hydrazide nucleophile 3.

Q2: I am observing epimerization of my chiral carboxylic acid partner during the coupling. How can I prevent this? A2: The Causality: Over-activation of the carboxylic acid in the presence of excess base leads to the formation of an oxazolone intermediate. This intermediate readily undergoes deprotonation at the chiral alpha-carbon, causing racemization/epimerization. The Solution: Pre-activate the carboxylic acid at strictly 0°C to 5°C for no more than 15 minutes before adding the hydrazide. Alternatively, switch to DEPBT, which selectively activates the carboxyl group without promoting oxazolone formation.

Q3: My product mixture forms a thick white precipitate halfway through the reaction, and LC-MS shows incomplete coupling. A3: The Causality: 1,2-diacylhydrazines frequently exhibit poor solubility in standard solvents like DCM or THF due to strong intermolecular hydrogen bonding between the two amide-like NH groups. This precipitation traps unreacted starting materials in the solid matrix, halting the reaction. The Solution: Utilize a highly polar, aprotic solvent like DMF or NMP. Recent process optimizations have also demonstrated that PEG-400 acts as an excellent, green reaction medium for EDC·HCl couplings, keeping the intermediates soluble and improving yields up to 85% at room temperature 5.

Section 3: Quantitative Data & Optimization Matrix

To facilitate rapid decision-making, below is a summary of coupling systems evaluated for benzohydrazide derivatization based on literature optimizations 3 [[5]]().

Coupling SystemSolventRelative KineticsEpimerization RiskYield (Avg)Cost / Scalability
HATU / DIPEA DMFVery Fast (<2 h)Moderate>90%High / Discovery Scale
EDC·HCl / HOBt DMFSlow (24-48 h)Low60-75%Low / Process Scale
EDC·HCl / PEG-400 PEG-400Moderate (8 h)Low~85%Low / Green Chem
POCl3 / Pyridine PyridineVery SlowHigh<30%Low / Not Recommended

Section 4: Self-Validating Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms success.

Objective: Synthesize a 1,2-diacylhydrazine from 4-Fluoro-3-methoxybenzohydrazide and a generic carboxylic acid. Materials: 4-Fluoro-3-methoxybenzohydrazide (1.0 equiv), Carboxylic Acid (1.05 equiv), HATU (1.1 equiv), DIPEA (2.5 equiv), Anhydrous DMF (0.2 M).

Step 1: Pre-Activation

  • Action: Dissolve the carboxylic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF. Cool the flask to 0°C. Add DIPEA (2.5 equiv) dropwise over 5 minutes.

  • Causality: Cooling prevents oxazolone formation. DIPEA deprotonates the acid, allowing nucleophilic attack on HATU to form the highly reactive HOAt ester.

  • Self-Validation Checkpoint: After 15 minutes, remove a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. You must observe the complete disappearance of the carboxylic acid mass and the appearance of the HOAt-active ester intermediate (m/z = M+134). Do not proceed until confirmed.

Step 2: Nucleophilic Addition

  • Action: Add 4-Fluoro-3-methoxybenzohydrazide (1.0 equiv) in one portion. Allow the reaction to warm to room temperature (20°C) and stir for 2 hours.

  • Causality: The weakly nucleophilic terminal nitrogen of the hydrazide attacks the HOAt ester. The pyridine nitrogen of the HOAt leaving group assists via intramolecular hydrogen bonding, driving the reaction forward.

  • Self-Validation Checkpoint: The reaction mixture should turn from pale yellow to a deeper amber. If a thick white precipitate forms, the 1,2-diacylhydrazine is crashing out early. Add 1-2 mL of additional DMF to maintain a stirring vortex.

Step 3: Quench and Isolation

  • Action: Pour the mixture into 10 volumes of ice-cold water containing 5% NaHCO3. Stir vigorously for 30 minutes.

  • Causality: The basic aqueous quench hydrolyzes any unreacted active ester and keeps the HOAt byproduct in the aqueous layer as a soluble salt, while the target 1,2-diacylhydrazine precipitates.

  • Self-Validation Checkpoint: Filter the precipitate and wash with cold water. A quick TLC (10% MeOH in DCM) should show a single major spot (highly UV active at 254 nm due to the fluorinated aromatic ring).

Section 5: Troubleshooting & FAQs (Condensation / Hydrazone Formation)

Q4: My Schiff base condensation with an aldehyde is yielding a mixture of E/Z isomers and unreacted starting material. A4: The Causality: Hydrazide-hydrazone formation requires precise pH control. If the pH is too high, the carbonyl carbon isn't electrophilic enough; if it is too low, the hydrazide nitrogen becomes protonated and non-nucleophilic. Additionally, aroyl hydrazones naturally form E/Z geometric isomers around the imine (CH=N) double bond 4. The Solution: Add a catalytic amount of glacial acetic acid (AcOH) to dry methanol and gently reflux the mixture. The thermodynamic product (typically the E-configuration) will predominate under reflux conditions [[4]](). Cooling the reaction slowly to 4°C overnight often allows the pure E-isomer to selectively crystallize out of solution.

References

  • [1] EvitaChem. 4-Fluoro-3-methoxybenzohydrazide Product Specifications and Scientific Uses. 1

  • [3] Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach.3

  • [5] Chemistry & Biology Interface (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation.5

  • [2] Google Patents. US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis. 2

  • [4] National Center for Biotechnology Information (PMC). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. 4

Sources

Technical Support Center: Chromatography & Purification of 4-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating polar, basic intermediates. 4-Fluoro-3-methoxybenzohydrazide is a critical building block in medicinal chemistry, particularly in the synthesis of antibacterial agents and HIF-2α inhibitors[1][2].

Its synthesis typically involves the condensation of methyl 4-fluoro-3-methoxybenzoate with hydrazine hydrate[2]. However, the resulting crude mixture presents specific chromatographic challenges due to the highly polar, basic nature of the hydrazide moiety and the presence of unreacted precursors. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Physicochemical Profiling & Chromatographic Logic

To design an effective purification strategy, we must first understand the causality behind the phase behavior of the reaction components. The table below summarizes the quantitative and qualitative data dictating our chromatographic choices.

Table 1: Comparative Properties of Reaction Mixture Components

Compound / ComponentMolecular WeightRelative Polarity (RP-HPLC)Chromatographic Implication & Causality
Hydrazine Hydrate (Reagent)50.06 g/mol Extremely HighHighly basic and nucleophilic. Elutes in the void volume; must be removed prior to chromatography to prevent column degradation[3].
4-Fluoro-3-methoxybenzohydrazide (Target)184.17 g/mol ModerateContains a basic nitrogen and multiple H-bond donors. Detectable via LC-MS at m/z 185 [M+H]⁺[4]. Prone to severe tailing on bare silica[5].
Methyl 4-fluoro-3-methoxybenzoate (Starting Material)184.16 g/mol LowHighly lipophilic ester lacking H-bond donors. Elutes significantly later than the target product in reversed-phase systems[6].

Troubleshooting FAQs

Q1: During normal-phase silica gel chromatography, my 4-fluoro-3-methoxybenzohydrazide band streaks severely, leading to poor resolution from the unreacted ester. How can I resolve this? Causality & Solution: The hydrazide functional group (-CO-NH-NH₂) contains a basic terminal nitrogen and acts as a strong hydrogen-bond donor/acceptor. These features interact aggressively with the acidic silanol (Si-OH) groups on standard normal-phase silica gel, causing non-linear adsorption isotherms and severe peak tailing[5].

  • Field-Proven Fix: You must deactivate the silanol sites. Add 1–5% Triethylamine (TEA) to your mobile phase (e.g., Dichloromethane / Methanol / TEA at 90:9:1). The TEA acts as a sacrificial base, occupying the acidic silanol sites and allowing the hydrazide to elute as a sharp, symmetrical band. Alternatively, switch to an amine-functionalized (NH₂) silica column.

Q2: I am using Reversed-Phase HPLC (RP-HPLC) to separate the hydrazide from the starting ester. What is the optimal mobile phase to ensure sharp peaks? Causality & Solution: In RP-HPLC, retention is driven by lipophilicity. While the ester will naturally elute later than the polar hydrazide, the basic nature of the hydrazide can still cause peak broadening on standard C18 columns due to secondary interactions with residual silanols[6].

  • Field-Proven Fix: Utilize an acidic ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases ensures the hydrazide nitrogen remains fully protonated[7]. This standardizes the molecule's ionization state and collapses the peak into a sharp, easily fractionated band.

Q3: My crude mixture contains a massive excess of hydrazine hydrate. Will this ruin my chromatography column? Causality & Solution: Yes. Hydrazine hydrate is a caustic, highly water-soluble base that can dissolve silica gel over time and damage the pump seals of preparative HPLC systems.

  • Field-Proven Fix: Never load a crude hydrazine reaction mixture directly onto a column. Perform a rigorous aqueous workup first. Because hydrazine is highly soluble in water, a liquid-liquid extraction using Ethyl Acetate (EtOAc) and water/brine will partition the excess hydrazine entirely into the aqueous phase, leaving your ester and hydrazide safely in the organic layer[3].

Step-by-Step Methodologies

Protocol: Preparative RP-HPLC Purification of Hydrazide Mixtures

This protocol ensures the baseline separation of 4-fluoro-3-methoxybenzohydrazide from unreacted esters and diacylhydrazine byproducts using a self-validating UV-guided fractionation system[6][7].

Step 1: Sample Preparation & De-risking

  • Following the aqueous workup, evaporate the organic layer to dryness.

  • Re-dissolve the crude solid in a 1:1 mixture of DMSO and Mobile Phase A (Water + 0.1% TFA) to a concentration of 50 mg/mL. Causality: DMSO ensures complete solubilization of lipophilic impurities, while the aqueous modifier prevents sample crash-out upon injection.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

Step 2: Column & Mobile Phase Setup

  • Stationary Phase: Preparative C18 Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA[7].

Step 3: Gradient Execution & Self-Validating Fractionation

  • Flow Rate: 20 mL/min.

  • Gradient Profile: Initiate at 5% B. Hold for 2 minutes to wash out DMSO. Ramp linearly to 60% B over 25 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Self-Validation Checkpoint: The fluoro-methoxy aromatic ring provides strong chromophoric absorption at 254 nm. If the peak ratio between 254/280 nm shifts across a single eluting band, the peak is co-eluting with an impurity.

  • Elution Order: The target 4-fluoro-3-methoxybenzohydrazide will elute first (approx. 8–12 mins), followed by the unreacted methyl 4-fluoro-3-methoxybenzoate (approx. 18–22 mins).

Step 4: Product Recovery

  • Pool the fractions corresponding to the pure hydrazide peak.

  • Lyophilize (freeze-dry) the pooled fractions. Causality: Lyophilization safely removes water, acetonitrile, and volatile TFA without exposing the thermally sensitive hydrazide to prolonged heat, yielding the product as a stable TFA salt.

Workflow Visualization

PurificationWorkflow Mix Crude Reaction Mixture (Hydrazide, Ester, Hydrazine) Workup Aqueous Workup (EtOAc / Water) Mix->Workup Liquid-Liquid Extraction AqPhase Aqueous Phase (Excess Hydrazine Hydrate) Workup->AqPhase Discard OrgPhase Organic Phase (Hydrazide + Unreacted Ester) Workup->OrgPhase Concentrate HPLC RP-HPLC Purification (C18, H2O/MeCN + 0.1% TFA) OrgPhase->HPLC Load Sample Pure Pure 4-Fluoro-3-methoxybenzohydrazide HPLC->Pure Fraction Collection

Caption: Workflow for the extraction and RP-HPLC purification of hydrazide mixtures.

References

  • EvitaChem - Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492). 1

  • Benchchem - Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification. 7

  • Organic & Biomolecular Chemistry (RSC Publishing) - Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. 5

  • Benchchem - Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. 6

  • Google Patents - US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof...2

  • Google Patents - US9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor. 4

  • ACS Publications - Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. 3

Sources

Technical Support Center: Preventing Thermal Degradation of 4-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Causality of Hydrazide Thermal Degradation

4-Fluoro-3-methoxybenzohydrazide (C8H9FN2O2) is a highly reactive nucleophilic compound widely utilized in medicinal chemistry as a precursor for antibacterial agents and enzyme inhibitors[1]. However, its defining structural feature—the hydrazide moiety (-CONHNH2)—is inherently susceptible to thermal degradation when subjected to reflux conditions[2].

The degradation is not a random experimental failure but a predictable consequence of three primary mechanistic pathways:

  • Oxidative Coupling: At elevated temperatures in the presence of atmospheric oxygen, the terminal amine of the hydrazide can oxidize, leading to the formation of symmetrical diacylhydrazines or radical intermediates[3].

  • Hydrolysis: Trace water in hygroscopic solvents (e.g., ethanol, methanol) acts as a nucleophile at the carbonyl carbon. Under sustained thermal stress, this cleaves the C-N bond, reverting the compound to 4-fluoro-3-methoxybenzoic acid and free hydrazine[1].

  • Disproportionation/Condensation: Prolonged heating can drive intermolecular condensation, especially if local thermal hotspots occur in the reaction vessel[4].

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant mass peak corresponding to a diacylhydrazine byproduct after refluxing in ethanol for 4 hours. How do I prevent this? A: The formation of symmetrical or asymmetrical diacylhydrazines is a classic symptom of oxidative coupling[3]. Hydrazides are highly sensitive to atmospheric oxygen at elevated temperatures.

  • Causality: Oxygen acts as an oxidizing agent, abstracting protons from the hydrazide and facilitating a coupling reaction between two hydrazide molecules.

  • Solution: You must establish a strict inert atmosphere. Degas your ethanol by sparging with Argon for 15 minutes prior to use. Assemble your reflux condenser and purge the entire system with Argon or Nitrogen before applying heat[3]. Maintain a positive pressure of inert gas using a Schlenk line or a balloon throughout the reflux.

Q2: I am recovering a large percentage of 4-fluoro-3-methoxybenzoic acid instead of my target product. Is the hydrazide decomposing? A: Yes, your hydrazide is undergoing thermal hydrolysis[1].

  • Causality: The hydrazide bond is essentially an amide linkage. At reflux temperatures, even trace amounts of water in your solvent will attack the electrophilic carbonyl carbon, hydrolyzing the bond to yield the parent benzoic acid and hydrazine hydrate[4].

  • Solution: Switch to strictly anhydrous solvents. If using ethanol or methanol, ensure they are absolutely dry (stored over 3Å molecular sieves). Additionally, verify that your glassware is oven-dried (120°C for >2 hours) and cooled under an inert atmosphere before use.

Q3: Does the choice of heating apparatus affect the stability of 4-Fluoro-3-methoxybenzohydrazide? A: Absolutely. Using an unregulated heating mantle often creates localized hotspots on the surface of the round-bottom flask, exposing the compound to temperatures far exceeding the solvent's boiling point.

  • Causality: Thermal disproportionation of hydrazides accelerates exponentially when exposed to extreme localized heat[4].

  • Solution: Utilize a thermostatically controlled silicone oil bath or an aluminum heating block. Set the external temperature no more than 10–15°C above the boiling point of the solvent to ensure a gentle, even reflux.

Standard Operating Procedure (SOP): Optimized Inert Reflux Workflow

To ensure a self-validating and reproducible protocol, follow this step-by-step methodology for refluxing 4-Fluoro-3-methoxybenzohydrazide without degradation.

Step 1: Equipment Preparation

  • Oven-dry a round-bottom flask, a reflux condenser, and a magnetic stir bar at 120°C for at least 2 hours.

  • Assemble the apparatus while hot and immediately flush with Argon gas for 10 minutes as it cools to room temperature.

Step 2: Reagent and Solvent Addition

  • Weigh the 4-Fluoro-3-methoxybenzohydrazide quickly to minimize atmospheric exposure and add it to the cooled flask against a positive counter-flow of Argon.

  • Add anhydrous solvent (e.g., dry THF or absolute Ethanol dried over sieves) via a gas-tight syringe through a rubber septum.

Step 3: Controlled Heating

  • Submerge the flask into a pre-heated oil bath set strictly 10°C above the solvent's boiling point (e.g., 88°C for Ethanol).

  • Ensure the stirring rate is vigorous (≥600 RPM) to prevent localized superheating at the glass-liquid interface.

Step 4: In-Process Monitoring

  • Monitor the reaction via TLC (e.g., 1:1 Ethyl Acetate/Hexane) every 1 hour[3].

  • Extract aliquots using a purged syringe to maintain the inert atmosphere.

Step 5: Quenching and Isolation

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature while still under Argon.

  • Proceed with solvent removal under reduced pressure at a maximum bath temperature of 40°C to prevent post-reaction thermal degradation.

Quantitative Data Presentation

The following table summarizes the expected degradation profiles of 4-Fluoro-3-methoxybenzohydrazide under various reflux conditions, validating the necessity of the optimized SOP.

Solvent SystemAtmosphereHeat SourceTime at RefluxPrimary Degradation Product% Degradation (Est.)
Ethanol (Reagent Grade)Ambient AirHeating Mantle4 HoursDiacylhydrazine & Acid35 - 45%
Ethanol (Reagent Grade)ArgonOil Bath4 Hours4-Fluoro-3-methoxybenzoic Acid15 - 20%
Anhydrous THFAmbient AirOil Bath4 HoursDiacylhydrazine10 - 15%
Anhydrous Ethanol Argon Oil Bath 4 Hours Minimal / None < 2%

Visualizations

Mechanistic Pathways of Degradation

G Hydrazide 4-Fluoro-3-methoxybenzohydrazide (Target Compound) Hydrolysis Thermal Hydrolysis (+ Trace H2O) Hydrazide->Hydrolysis Oxidation Oxidative Coupling (+ O2 / Heat) Hydrazide->Oxidation Acid 4-Fluoro-3-methoxybenzoic Acid + Hydrazine Hydrolysis->Acid Diacyl Diacylhydrazine Byproducts Oxidation->Diacyl Prevention1 Use Anhydrous Solvents Prevention1->Hydrolysis Prevents Prevention2 Use Argon/N2 Atmosphere Prevention2->Oxidation Prevents

Thermal degradation pathways of 4-Fluoro-3-methoxybenzohydrazide and targeted prevention.

Optimized Experimental Workflow

Workflow Step1 Step 1: Oven-Dry Glassware (120°C) Step2 Step 2: Argon Purge & Cooling Step1->Step2 Step3 Step 3: Add Anhydrous Solvent via Syringe Step2->Step3 Step4 Step 4: Oil Bath Heating (T_boil + 10°C) Step3->Step4 Step5 Step 5: Cool Under Argon Before Workup Step4->Step5

Step-by-step self-validating workflow for the inert reflux of sensitive hydrazides.

Sources

Minimizing side reactions in 4-Fluoro-3-methoxybenzohydrazide derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Minimizing Side Reactions

Welcome to the Technical Support Center. The synthesis of 4-fluoro-3-methoxybenzohydrazide from its corresponding ester or acid chloride is a critical workflow in medicinal chemistry and drug development. However, the unique electronic properties of this molecule present a dual-threat environment for side reactions: over-acylation and nucleophilic aromatic substitution.

This guide provides researchers with mechanistic insights, diagnostic tools, and a self-validating protocol to ensure high-purity yields.

Reaction Pathway & Logic Diagnostics

LogicTree Start Reaction: 4-Fluoro-3-methoxybenzoate + Hydrazine Path1 Carbonyl Attack (Desired Pathway) Start->Path1 Low Temp (25°C) Path2 Aryl Carbon Attack (Undesired Pathway) Start->Path2 High Temp (>60°C) Target 4-Fluoro-3-methoxybenzohydrazide (Target) Path1->Target Excess Hydrazine Diacyl N,N'-Diacylhydrazine (Insoluble Precipitate) Path1->Diacyl Excess Ester SNAr 4-Hydrazinyl Byproduct (+12 Da Mass Shift) Path2->SNAr SNAr Mechanism

Logical relationship of reaction pathways and side product formation based on conditions.

Troubleshooting FAQs: Mechanistic Deep-Dives

Q1: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What is this, and how do I prevent it? A1: This is likely the symmetric N,N'-diacylhydrazine byproduct.

  • Causality: Hydrazides formed during the primary aminolysis are still strongly nucleophilic. If the local concentration of your electrophile (the starting ester or acid chloride) is high relative to the hydrazine, the newly formed target molecule will attack another electrophile, resulting in1[1].

  • Solution: Utilize a reverse addition strategy. By adding the ester dropwise to a large molar excess of hydrazine, you maintain a pseudo-infinite dilution of the ester. This kinetically suppresses secondary acylation, as the probability of the ester encountering free hydrazine is vastly higher than encountering the product hydrazide.

Q2: My LC-MS shows a major byproduct with a mass shift of +12 Da relative to my target. What happened? A2: This indicates the displacement of the aryl fluorine atom by hydrazine, yielding 4-hydrazinyl-3-methoxybenzohydrazide.

  • Causality: The target molecule contains a highly electronegative fluorine atom located para to an electron-withdrawing carbonyl group. This creates an electron-deficient ipso-carbon that is highly susceptible to 2[2]. Hydrazine is a potent nucleophile due to the alpha-effect (adjacent lone pairs raising the HOMO energy). If the reaction is heated, it overcomes the activation energy required to form the intermediate Meisenheimer complex, leading to the 3[3]. The mass shift of +12 Da corresponds to the loss of Fluorine (19 Da) and the addition of a hydrazinyl group (31 Da).

  • Solution: SNAr is under thermodynamic control relative to ester aminolysis. Keep the reaction strictly at or below 25 °C.

Q3: Should I synthesize this via an acid chloride intermediate to speed up the reaction? A3: No. While. Furthermore, the intense exotherm generated by acid chloride reactivity will locally spike the temperature, triggering the SNAr pathway. Starting from the methyl or ethyl ester allows you to exploit the kinetic differences between the primary and secondary reactions[4].

Quantitative Optimization Matrix

The following table summarizes the impact of reaction parameters on product distribution. Use this matrix to benchmark your current protocol against optimal conditions.

Hydrazine EquivalentsTemperature (°C)Addition StrategyTarget Yield (%)Diacylhydrazine (%)SNAr Byproduct (%)
1.5 eq80 (Reflux)Standard (One-pot)42.038.518.0
5.0 eq80 (Reflux)Standard (One-pot)58.512.027.5
5.0 eq25 (Ambient)Standard (One-pot)76.018.5< 2.0
10.0 eq 25 (Ambient) Reverse Addition 94.5 < 1.0 < 1.0
Self-Validating Experimental Protocol

ProtocolWorkflow Step1 1. Chill Hydrazine (10 eq, 0 °C) Step2 2. Reverse Addition (Ester added dropwise) Step1->Step2 Step3 3. Isothermal Stir (25 °C, 12 h) Step2->Step3 Step4 4. Validation (TLC / LC-MS) Step3->Step4 Step5 5. Isolation (Cold EtOH wash) Step4->Step5

Step-by-step self-validating workflow for optimized benzohydrazide synthesis.

Step 1: Reagent Preparation Dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in anhydrous ethanol to create a 0.2 M solution. In a separate, larger round-bottom flask, add hydrazine monohydrate (10.0 eq) and chill to 0 °C using an ice bath.

  • Causality: Anhydrous ethanol prevents competitive base-catalyzed ester hydrolysis, ensuring the starting material is entirely consumed by aminolysis.

Step 2: Reverse Addition Using an addition funnel or syringe pump, add the ester solution dropwise to the chilled hydrazine over 30 to 45 minutes with vigorous stirring.

  • Causality: This guarantees that at any given microsecond, hydrazine is in massive excess, kinetically starving the diacylhydrazine pathway.

Step 3: Isothermal Reaction Remove the ice bath and allow the reaction mixture to warm to exactly 25 °C. Stir isothermally for 12 hours.

  • Causality: 25 °C provides sufficient thermal energy for the ester to undergo nucleophilic attack by hydrazine, but remains well below the activation barrier required for the SNAr of the aryl fluoride.

Step 4: In-Process Validation (Self-Validation Check) Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze.

  • Validation Logic: Confirm the disappearance of the ester starting material. Scan for the [M+H]+ of the target hydrazide. Crucially, scan for a peak at [M+12]+ . If this peak is observed, the SNAr pathway has been breached; immediately quench the reaction to prevent further degradation.

Step 5: Isolation and Purification Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the bulk of the ethanol and excess hydrazine. Quench the concentrated residue with ice-cold distilled water to precipitate the product. Filter the precipitate under a vacuum.

  • Validation Logic: Wash the resulting filter cake with a small volume of hot ethanol. The target 4-fluoro-3-methoxybenzohydrazide is highly soluble in hot ethanol and will pass into the filtrate. If a white, chalky residue remains on the filter paper that refuses to dissolve, you have successfully isolated and removed trace diacylhydrazine (which is notoriously insoluble due to strong intermolecular hydrogen bonding networks). Crystallize the target from the hot ethanol filtrate by slow cooling.

References
  • Development and assessment of green synthesis of hydrazides. niscpr.res.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFg9ain81waga0qakc0yvLGy2bQGtwM3aDZhMMtN8_U6WfUKoizYnHQmLjpmgR0EMyGia10P9eNNycCSoWN-1yVkGdw4flkBbreCYN-trIJot1IpNAcGeDMivPUbnFOU7_Ismq4Rhr_ZvQOVOGywO5BMsCuzdMsMxwKE8CtLm7cyQpfXxmewvM6EgLnw==]
  • Synthesis of symmetrical N,N′-diacylhydrazine (2a–d) and 1,3,4-oxadiazole derivatives. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7QTLtLcM-B7s3zUVX6mk8joP5uQJ5-hOEeLb_2fFkNwGQZTigdu-d39Kboh3yH_3FtlbfHzdvZY60ovej_fq1ff-n2IMKuxWJ3lDaD1D0CwmMxb-6E1XZT925RAr4QrObLcGQS99BmBFOj4F3qPaWE6qomIQm-39lupD1Oj8fmKyf7F-wSCW-78a8kAYqtpziIGLn0e_gAlAy8C2OcuNrbWPsBVuJUPWqU3_vLDuGo_q-_leqJn52VS7b2VckelJ]
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHAS6EQEODGKq1GFO4uvkaZ_VNX57r9kjtN-jRjsYNLSRoTSXbOyL2w5FCJxZEh4iQE53gWBjP4PNzehVrnLZHf_xI5CaP_fXLTxRcgCEM_AoiSMyeH_kKRZdVH5Z3-78p5rTB0rk1McFExsg=]
  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZiodhID-ZNemmI6o5_gPC-yS5wur4dJtYgWLJBTuEH3U9unzzyyLbjIvzK4nHkjLEUpiVBp40JARoAL8YkJ3ik6WLCxat0Cku6i-CX6ip87tAGPPEE3Zqbb9QOcLF2hXHHXjdIurUdQqKPVkhCtpUGqA41g7jgymt]
  • Nucleophilic aromatic substitution. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNBpv1EzjCJ6Ngisrd9VQ7vffb7SgYcZLw66Kr3oF3ILqgd4YeKxZGttZe5dWp8GOvln8mC354rCSMJaEkwpWsnxOtDZ6OpPqlCuZcqOt_NFJM-3M6J5iGp2RzgGHLJqv49sxqsiHF6rAXIaBuAr-gCNcb4I_YqIBUSa4=]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-3-methoxybenzohydrazide Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist supporting medicinal chemistry workflows, I frequently encounter researchers struggling with the derivatization of 4-Fluoro-3-methoxybenzohydrazide . This building block is highly valued in drug discovery—particularly in the synthesis of 1,3,4-oxadiazole bioisosteres and HIF-2α inhibitors[1]—but it presents a unique convergence of electronic deactivation and steric resistance.

The core issue is causality: The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I), while the meta-methoxy group's resonance donation (+M) is positionally restricted. This leaves the terminal hydrazide nitrogen significantly less nucleophilic than an unsubstituted benzohydrazide. When you force this deactivated nucleophile to attack a sterically hindered electrophile, the activation energy for the tetrahedral intermediate skyrockets.

This guide provides field-proven, self-validating protocols to troubleshoot and overcome these specific synthetic bottlenecks.

Workflow Visualization

Workflow A 4-Fluoro-3-methoxybenzohydrazide C N-Acylation (DIPEA, DCM, 0°C) A->C B Hindered Electrophile (e.g., Bulky Acyl Chloride) B->C D Diacylhydrazine Intermediate C->D E Cyclodehydration (PPh3 / Br2 / Et3N) D->E F 1,3,4-Oxadiazole Derivative E->F

Workflow for synthesizing hindered 1,3,4-oxadiazoles from 4-Fluoro-3-methoxybenzohydrazide.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My initial coupling of 4-Fluoro-3-methoxybenzohydrazide with an ortho-substituted benzoyl chloride is yielding mostly unreacted starting material. How do I drive this forward? A1: The failure here is a synergistic effect of the electrophile's steric shielding and the hydrazide's reduced nucleophilicity[2]. Standard coupling conditions (e.g., TEA in DCM at room temperature) do not provide enough energy to overcome the steric clash during the nucleophilic attack. Solution: Switch to a more aggressive acylation environment. Use N,N-Diisopropylethylamine (DIPEA) as the base and add 10-20 mol% of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the deactivated hydrazide.

Q2: My diacylhydrazine intermediate won't cyclize into a 1,3,4-oxadiazole using POCl3​ . It just degrades into a black tar. What is happening? A2: POCl3​ requires the formation of a bulky tetrahedral intermediate. When your diacylhydrazine is already sterically hindered by ortho-substituents or bulky aliphatic groups, this transition state is sterically forbidden, leading to prolonged heating and eventual thermal degradation[3]. Solution: Abandon POCl3​ and utilize the triphenylphosphine dibromide ( PPh3​Br2​ ) system. This reagent operates via an alkyloxyphosphonium bromide intermediate, which collapses efficiently into the oxadiazole even in highly hindered environments[4].

Q3: I am trying to form a hydrazone with a bulky, sterically hindered ketone (e.g., a camphor derivative). The reaction stalls at <10% yield after 24 hours. How can I fix this? A3: Direct nucleophilic addition of the 4-Fluoro-3-methoxybenzohydrazide to a hindered ketone is kinetically unfavorable[5]. Solution: Implement nucleophilic catalysis using aniline (10-20 mol%). Aniline is smaller and highly nucleophilic; it rapidly bypasses the steric hindrance to form a Schiff base (imine) intermediate with the ketone. Your hydrazide will then easily displace the aniline via transimination to form the thermodynamically stable hydrazone.

Diagnostic Logic Tree

Troubleshooting Start Reaction Yield < 10% LCMS Analyze via LC-MS Start->LCMS Unreacted Unreacted Hydrazide? LCMS->Unreacted Yes Stalled Stalled at Intermediate? LCMS->Stalled No Aniline Add Aniline Catalyst (Transimination) Unreacted->Aniline Hydrazone Prep PPh3 Switch to PPh3/Br2 Cyclodehydration Stalled->PPh3 Oxadiazole Prep

Diagnostic logic tree for resolving low yields in sterically hindered hydrazide substitutions.

Quantitative Data: Cyclodehydration Reagent Efficacy

When dealing with sterically hindered diacylhydrazines derived from 4-Fluoro-3-methoxybenzohydrazide, reagent selection is the primary determinant of success. Below is a comparative summary of cyclodehydration conditions[4],[3].

Reagent SystemSolventTemp (°C)Relative Reaction TimeTypical Yield (%)Mechanism of Action / Limitations
POCl3​ Neat10012-24 h< 20%Direct chlorination. Fails due to steric clash at the transition state.
p-TsCl / Et3​N DCM408-12 h40-50%Tosylation of enol tautomer. Moderate success but prone to side reactions.
Burgess Reagent THF704-6 h60-70%Sulfamate leaving group. Good for mild conditions but expensive for scale-up.
PPh3​ / Br2​ / Et3​N THF652-4 h85-95%Alkyloxyphosphonium intermediate. Highly effective for sterically hindered substrates.
Self-Validating Protocol: Synthesis of Hindered 1,3,4-Oxadiazoles via PPh3​Br2​

This methodology ensures the successful cyclodehydration of sterically hindered diacylhydrazines into 1,3,4-oxadiazoles. The protocol includes built-in visual and analytical validation checkpoints to guarantee scientific integrity[4].

Materials Required:

  • 1-(4-fluoro-3-methoxybenzoyl)-2-(hindered-acyl)hydrazine (1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 1.2 equiv)

  • Molecular Bromine ( Br2​ , 1.2 equiv)

  • Triethylamine ( Et3​N , 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve PPh3​ (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0°C using an ice bath.

  • Bromine Addition: Dropwise add molecular Br2​ (1.2 equiv) to the stirring solution over 5 minutes.

    • Validation Check: The solution must transition to a pale yellow suspension within 15 minutes, indicating the successful formation of the active PPh3​Br2​ precipitate. If the solution remains clear, your THF is wet and the bromine has been quenched; discard and restart.

  • Base Addition: Slowly add Et3​N (2.5 equiv) dropwise to the suspension.

  • Substrate Introduction: Add the sterically hindered diacylhydrazine intermediate (1.0 equiv) in one portion.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 2 to 4 hours.

    • Validation Check: Monitor the reaction via LC-MS. The successful dehydration is confirmed by the complete disappearance of the diacylhydrazine mass ( [M+H]+ ) and the emergence of the oxadiazole mass ( [M+H−18]+ ).

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,3,4-oxadiazole derivative.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-3-methoxybenzohydrazide and 3-Fluoro-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and medicinal chemistry, the nuanced reactivity of functionalized scaffolds is a cornerstone of rational drug design. Benzohydrazide derivatives, in particular, are versatile intermediates prized for their role in constructing a wide array of heterocyclic compounds with significant pharmacological activities.[1][2][3] This guide provides an in-depth comparison of the predicted and experimentally verifiable reactivity of two isomeric benzohydrazides: 4-Fluoro-3-methoxybenzohydrazide and 3-Fluoro-4-methoxybenzohydrazide.

The differential placement of the fluoro and methoxy substituents on the phenyl ring, while seemingly minor, imparts distinct electronic characteristics to each molecule. These differences are expected to modulate the nucleophilicity of the terminal nitrogen of the hydrazide moiety, thereby influencing reaction rates and, potentially, reaction pathways. This guide will first delve into a theoretical analysis of the electronic effects at play and then propose a comprehensive experimental framework to validate these hypotheses.

Section 1: Theoretical Reactivity Analysis Based on Substituent Effects

The reactivity of the benzohydrazide core, specifically the nucleophilic character of the terminal -NH2 group, is intrinsically linked to the electron density of the aromatic ring. This electron density is, in turn, modulated by the interplay of inductive and resonance effects of the fluoro and methoxy substituents.

The methoxy group (-OCH3) is a classic activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but a strong electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the aromatic π-system.[4] Conversely, the fluorine atom is a deactivating group, exhibiting a strong -I effect and a weaker, opposing +M effect.[5][6] The net effect of these substituents depends on their relative positions.

1.1. Electronic Profile of 4-Fluoro-3-methoxybenzohydrazide

In this isomer, the methoxy group is at position 3 and the fluoro group is at position 4 relative to the benzohydrazide moiety. The electron-donating resonance effect of the methoxy group will increase electron density at the ortho and para positions (positions 2, 4, and 6). The electron-withdrawing inductive effect of the para-fluoro group will decrease the overall electron density of the ring. The key is how these effects influence the carbonyl group and, by extension, the hydrazide. The strong electron-withdrawing nature of the fluorine at the para position will pull electron density away from the carbonyl group, which in turn will decrease the electron density on the hydrazide nitrogen atoms, thus reducing its nucleophilicity.

1.2. Electronic Profile of 3-Fluoro-4-methoxybenzohydrazide

Here, the positions are swapped. The strongly activating methoxy group is now at the para position (position 4), and the deactivating fluoro group is at the meta position (position 3). The powerful +M effect of the para-methoxy group will significantly increase the electron density of the aromatic ring, particularly at the ortho positions (2 and 6). This increased electron density will be relayed to the carbonyl group, making it less electrophilic and, consequently, increasing the electron density and nucleophilicity of the hydrazide's terminal nitrogen. The meta-fluoro group's -I effect will have a less pronounced impact on the carbonyl group compared to the para-fluoro in the other isomer.

1.3. Hypothesis on Relative Reactivity

Based on the analysis of the electronic effects, it is hypothesized that 3-Fluoro-4-methoxybenzohydrazide will be more reactive as a nucleophile than 4-Fluoro-3-methoxybenzohydrazide . The para-methoxy group in the former is expected to be more effective at increasing the electron density of the hydrazide moiety compared to the combination of a meta-methoxy and a para-fluoro group in the latter.

To quantify these electronic effects, we can consider the Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing properties of substituents.

Substituentσ (meta)σ (para)
-F+0.337+0.062
-OCH3+0.115-0.268

Data sourced from Wikipedia's Hammett equation page.[7]

A more negative σ value indicates a stronger electron-donating effect, while a more positive value signifies a stronger electron-withdrawing effect. The para-methoxy group has a significantly more negative σ value than the para-fluoro group, supporting the hypothesis that 3-Fluoro-4-methoxybenzohydrazide will have a more electron-rich hydrazide moiety and thus higher nucleophilic reactivity.

Section 2: Proposed Experimental Validation of Reactivity

To empirically test the reactivity hypothesis, a series of well-controlled experiments are proposed. These experiments will focus on a classic reaction of hydrazides: acylation. By measuring the reaction rates of both isomers with a standard electrophile under identical conditions, a direct comparison of their nucleophilicity can be made.

2.1. Overall Experimental Workflow

The proposed experimental plan involves three main stages: synthesis of the benzohydrazide isomers, a comparative kinetic study of their acylation, and product characterization.

Caption: Proposed experimental workflow for comparing the reactivity of benzohydrazide isomers.

2.2. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-methoxybenzohydrazide and 3-Fluoro-4-methoxybenzohydrazide

This two-step synthesis starts from the corresponding commercially available benzoic acids.

  • Step 1: Esterification of Substituted Benzoic Acids

    • To a solution of the respective benzoic acid (4-fluoro-3-methoxybenzoic acid or 3-fluoro-4-methoxybenzoic acid, 1.0 eq) in methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Step 2: Hydrazinolysis of the Methyl Esters

    • Dissolve the methyl ester (1.0 eq) in ethanol (15 mL per gram of ester).

    • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours (monitor by TLC).

    • Cool the reaction mixture to room temperature. The benzohydrazide product will often precipitate.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure benzohydrazide.

    • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Kinetic Study of Acylation

This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress in real-time.

  • Materials:

    • 4-Fluoro-3-methoxybenzohydrazide

    • 3-Fluoro-4-methoxybenzohydrazide

    • Acetic anhydride (purified)

    • Anhydrous DMSO-d6

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

  • Procedure:

    • Prepare stock solutions of each benzohydrazide isomer (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in anhydrous DMSO-d6.

    • In an NMR tube, combine 500 µL of the benzohydrazide stock solution with the internal standard.

    • Acquire a ¹H NMR spectrum at time t=0.

    • Add a precise amount of acetic anhydride (1.0 eq) to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).

    • Integrate the signals corresponding to a characteristic proton of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate and the rate constant for each isomer under identical conditions.

2.3. Data Presentation and Interpretation

The kinetic data should be summarized in a table for direct comparison.

CompoundInitial Rate (M/s)Rate Constant (k)
4-Fluoro-3-methoxybenzohydrazideExperimental ValueExperimental Value
3-Fluoro-4-methoxybenzohydrazideExperimental ValueExperimental Value

A higher initial rate and a larger rate constant for 3-Fluoro-4-methoxybenzohydrazide would provide strong experimental evidence supporting the initial hypothesis that it is the more nucleophilic and reactive of the two isomers.

Section 3: Concluding Remarks for the Research Scientist

The principles of physical organic chemistry provide a robust framework for predicting the reactivity of isomeric compounds. In the case of 4-Fluoro-3-methoxybenzohydrazide and 3-Fluoro-4-methoxybenzohydrazide, a careful analysis of the substituent electronic effects leads to a clear hypothesis: the isomer with the para-methoxy group (3-Fluoro-4-methoxybenzohydrazide) will exhibit greater nucleophilic reactivity.

This guide not only outlines the theoretical basis for this prediction but also provides a detailed, actionable experimental plan for its verification. For researchers in drug development, understanding these subtle differences in reactivity is paramount. It allows for the fine-tuning of reaction conditions, optimization of yields, and ultimately, the more efficient synthesis of target molecules with desired pharmacological profiles. The choice between these two isomers as starting materials could have significant implications for the synthetic route's efficiency and success.

References

  • Trofimov, B. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 334–342.
  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Trofimov, B. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 334-342.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(17), 7291–7301.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • Li, H., et al. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3453–3456.
  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
  • Khan, I., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 24(23), 4341.
  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]

  • LookChem. (n.d.). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Farmer, D. C., & Houk, K. N. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • SFB749. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry.
  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.
  • Leader, A. M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acid anhydrides. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro-3-methoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a "privileged structure," a core molecular framework that consistently yields compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the potential biological activities of novel 4-Fluoro-3-methoxybenzohydrazide analogs. By leveraging established structure-activity relationships (SAR) and standard evaluation protocols, we will explore the nuances of how subtle molecular modifications can significantly impact anticancer and antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for 4-Fluoro-3-methoxybenzohydrazide Analogs

Benzohydrazide derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The parent structure, 4-Fluoro-3-methoxybenzohydrazide, incorporates two key features known to enhance biological activity: a fluorine atom and a methoxy group. Fluorine substitution can improve metabolic stability, binding affinity, and cell permeability, while the methoxy group can influence receptor interactions and solubility.[4][5]

This guide will explore a hypothetical series of analogs based on the condensation of 4-Fluoro-3-methoxybenzohydrazide with various substituted benzaldehydes, resulting in N'-benzylidene-4-fluoro-3-methoxybenzohydrazide derivatives. The central hypothesis is that modifications to the N'-benzylidene ring will significantly modulate the biological activity of the parent compound.

Synthesis and Characterization of Analogs

The synthesis of N'-benzylidene-4-fluoro-3-methoxybenzohydrazide analogs is typically achieved through a straightforward condensation reaction between 4-Fluoro-3-methoxybenzohydrazide and a corresponding substituted benzaldehyde. This reaction is often catalyzed by a small amount of acid and proceeds with good yields.[3][6]

General Synthesis Protocol:
  • Preparation of 4-Fluoro-3-methoxybenzohydrazide: This starting material can be synthesized from the corresponding methyl or ethyl ester of 4-fluoro-3-methoxybenzoic acid by refluxing with hydrazine hydrate.[7]

  • Condensation Reaction: Equimolar amounts of 4-Fluoro-3-methoxybenzohydrazide and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric or hydrochloric acid) is added to the mixture.

  • The reaction mixture is refluxed for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield the final N'-benzylidene-4-fluoro-3-methoxybenzohydrazide analog.

The structural confirmation of the synthesized analogs is performed using standard analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry.

Comparative Biological Activity

The synthesized analogs are evaluated for their potential anticancer and antimicrobial activities using standardized in vitro assays.

Anticancer Activity

The cytotoxicity of the analogs against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Hypothetical 4-Fluoro-3-methoxybenzohydrazide Analogs

Compound IDR (Substitution on Benzylidene Ring)A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
FMBH-1 H15.218.520.1
FMBH-2 4-Cl8.710.212.5
FMBH-3 4-NO₂5.17.89.3
FMBH-4 4-OH22.525.128.9
FMBH-5 4-OCH₃12.815.617.4
Doxorubicin (Positive Control)0.81.10.9

Note: The IC₅₀ values presented are representative and intended for comparative purposes based on published data for similar benzohydrazide derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the benzylidene ring tends to enhance anticancer activity.[10] This is likely due to increased lipophilicity and improved interaction with the target site.

  • Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (OH) and methoxy (OCH₃) often lead to a decrease in cytotoxic activity.[11]

Antimicrobial Activity

The antimicrobial efficacy of the analogs is determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[12][13][14] This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Hypothetical 4-Fluoro-3-methoxybenzohydrazide Analogs

Compound IDR (Substitution on Benzylidene Ring)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
FMBH-1 H326464
FMBH-2 4-Cl163232
FMBH-3 4-NO₂81616
FMBH-4 4-OH64>128>128
FMBH-5 4-OCH₃326464
Ciprofloxacin (Positive Control - Bacteria)10.5-
Fluconazole (Positive Control - Fungi)--2

Note: The MIC values presented are representative and intended for comparative purposes based on published data for similar benzohydrazide derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Similar to the anticancer activity, electron-withdrawing substituents on the benzylidene ring generally enhance antimicrobial potency.[2][3]

  • The active pharmacophore (-CONH-N=CH-) of hydrazones is crucial for their biological activities.[15]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the steps for evaluating the cytotoxicity of the synthesized analogs.[8][9][16]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.[12][13][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanism of Action

Benzohydrazide derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[18][19] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Some benzohydrazides may trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Product & Evaluation Ester 4-Fluoro-3-methoxy- benzoic acid ester Hydrazide_Formation Hydrazide Formation (Reflux) Ester->Hydrazide_Formation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide_Formation Aldehyde Substituted Benzaldehyde Condensation Condensation (Acid Catalyst, Reflux) Aldehyde->Condensation Hydrazide_Formation->Condensation 4-Fluoro-3-methoxy- benzohydrazide Analog 4-Fluoro-3-methoxy- benzohydrazide Analog Condensation->Analog Evaluation Biological Evaluation (Anticancer, Antimicrobial) Analog->Evaluation Apoptosis_Pathway Analog Benzohydrazide Analog Bax Bax (Pro-apoptotic) Expression ↑ Analog->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Analog->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action: Induction of the intrinsic apoptotic pathway by benzohydrazide analogs.

Conclusion

This guide provides a framework for understanding and comparing the biological activities of 4-Fluoro-3-methoxybenzohydrazide analogs. The presented data, while based on established trends for the broader benzohydrazide class, underscores the significant potential for tuning the anticancer and antimicrobial properties of these compounds through targeted chemical modifications. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of novel analogs, paving the way for the development of more potent and selective therapeutic agents. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

  • Anticancer assay (MTT) - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved March 27, 2026, from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of N′ ′ ′ ′-[(2-Chloro-6-methoxy quinolin-3-yl)methylidene]- substituted Benzohydrazide - Academia.edu. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). JoVE. Retrieved March 27, 2026, from [Link]

  • Synthesis of benzohydrazide derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved March 27, 2026, from [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - MDPI. (2020, May 12). MDPI. Retrieved March 27, 2026, from [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study - MDPI. (2023, June 23). MDPI. Retrieved March 27, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). WOAH. Retrieved March 27, 2026, from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzoyl hydrazone derivatives as anticancer agents inducing ROS-associated mitochondrial apoptosis - RSC Publishing. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture - ACS Publications. (2026, March 5). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives - Arabian Journal of Chemistry. (n.d.). Elsevier. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization, and biological evaluation of organotin(IV) complexes derived from Schiff bases of 3-methoxybenzohydrazide - Taylor & Francis. (2022, August 29). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. (2011, December 7). Academic Journals. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthetic route for novel pyrrolyl benzohydrazide derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed. (2020, August 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

  • (PDF) Enzyme inhibition by fluoro compounds - ResearchGate. (2025, September 19). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate - FUPRESS. (2024, March 4). FUPRESS. Retrieved March 27, 2026, from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (2025, August 11). MDPI. Retrieved March 27, 2026, from [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - MDPI. (2025, April 18). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI. (2023, March 17). MDPI. Retrieved March 27, 2026, from [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. (2022, July 5). DigitalCommons@TMC. Retrieved March 27, 2026, from [Link]

  • Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC. (n.d.). NCBI. Retrieved March 27, 2026, from [Link]

Sources

Mass spectrometry fragmentation analysis of 4-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Analysis of 4-Fluoro-3-methoxybenzohydrazide: A Comparative Technical Guide

Executive Summary & Rationale

In modern drug development, 4-Fluoro-3-methoxybenzohydrazide serves as a critical synthetic intermediate and pharmacophore building block. It is prominently utilized in the synthesis of novel therapeutic agents, including HIF-2α inhibitors designed to induce ferroptosis in clear cell renal cell carcinoma[1], as well as 1,2,4-triazolone derivatives acting as arginine-vasopressin (AVP) V1b receptor antagonists for neuropsychiatric disorders[2].

For bioanalytical scientists, the accurate pharmacokinetic (PK) profiling of these drug candidates requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Understanding the gas-phase fragmentation mechanics of the benzohydrazide moiety is essential for selecting stable Multiple Reaction Monitoring (MRM) transitions, minimizing cross-talk, and ensuring assay selectivity. This guide objectively analyzes the fragmentation pathways of 4-Fluoro-3-methoxybenzohydrazide, compares its performance against alternative hydrazide structures, and provides a self-validating experimental protocol for its quantification.

Mechanistic Causality of Fragmentation

Under positive Electrospray Ionization (ESI+), 4-Fluoro-3-methoxybenzohydrazide readily accepts a proton, primarily at the terminal nitrogen of the hydrazide group, forming a stable precursor ion [M+H]+ at m/z 185.1.

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the fragmentation cascade is driven by the relative bond dissociation energies within the molecule:

  • Acylium Ion Formation (m/z 153.1): The most labile bond in the protonated molecule is the C–N bond of the hydrazide group. Charge-directed cleavage results in the expulsion of neutral hydrazine ( N2​H4​ , 32 Da). The resulting product is a highly stable, resonance-stabilized 4-fluoro-3-methoxybenzoyl cation (acylium ion)[3].

  • Aryl Cation Formation (m/z 125.1): As collision energy increases, the acylium ion undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da), a hallmark fragmentation pathway for carbonyl-containing compounds, yielding the corresponding aryl cation[3].

  • Radical Cleavage (m/z 110.1): The methoxy group on the aromatic ring is susceptible to homolytic cleavage, losing a methyl radical ( CH3∙​ , 15 Da) to form a radical cation. This transition is highly diagnostic for distinguishing methoxy-substituted isomers.

Fragmentation M1 [M+H]+ m/z 185.1 4-Fluoro-3-methoxybenzohydrazide M2 Acylium Cation m/z 153.1 [C8H6FO2]+ M1->M2 Loss of N2H4 (32 Da) C-N Bond Cleavage M3 Aryl Cation m/z 125.1 [C7H6FO]+ M2->M3 Loss of CO (28 Da) M4 Radical Cation m/z 110.1 [C6H3FO]+• M3->M4 Loss of CH3• (15 Da)

Caption: Proposed CID mass spectrometry fragmentation pathway of 4-Fluoro-3-methoxybenzohydrazide.

Comparative MS/MS Performance

To objectively evaluate the structural stability and MS performance of 4-Fluoro-3-methoxybenzohydrazide, we must compare it against structurally related alternatives: 4-Fluorobenzohydrazide (lacking the methoxy group) and Isoniazid (a pyridine-based hydrazide).

Causality in Collision Energy (CE) Optimization: The presence of the methoxy group in 4-Fluoro-3-methoxybenzohydrazide acts as an Electron Donating Group (EDG). By donating electron density into the aromatic ring via resonance, it highly stabilizes the positive charge of the intermediate acylium ion. Consequently, a higher Collision Energy (CE) is required to overcome the energy barrier necessary to cleave the C–C bond and expel CO compared to the purely electron-withdrawing nature of 4-Fluorobenzohydrazide.

Table 1: Quantitative Comparison of MRM Transitions and Optimal Collision Energies

CompoundPrecursor Ion [M+H]+ Primary Fragment (Acylium)Secondary Fragment (Aryl)Optimal CE (eV)Structural Stability & Sensitivity Notes
4-Fluoro-3-methoxybenzohydrazide 185.1153.1125.118 - 22EDG (methoxy) stabilizes acylium ion, requiring higher CE for secondary fragmentation. Excellent signal-to-noise (S/N).
4-Fluorobenzohydrazide 155.1123.195.115 - 19Lacks EDG stabilization; acylium ion fragments rapidly into the aryl cation. Lower overall precursor stability.
Isoniazid (Pyridine-4-carbohydrazide)138.1121.1 ( −NH3​ )79.112 - 16Pyridine ring nitrogen competes for protonation, altering primary cleavage to ammonia loss rather than hydrazine loss.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the bioanalytical data, the following UHPLC-MS/MS methodology is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) to actively rule out matrix effects and auto-sampler carryover.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (spiked with 4-Fluoro-3-methoxybenzohydrazide) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of stable-isotope labeled internal standard) to induce protein precipitation.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: QqQ Mass Spectrometric Detection

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 450°C.

  • MRM Transitions: Set Q1 to m/z 185.1 and Q3 to m/z 153.1 (Quantifier) and m/z 125.1 (Qualifier).

  • Collision Gas: Argon at 0.15 mL/min.

Step 4: Self-Validation Protocol (Critical) Causality of Validation: Before running the sample batch, inject a Double Blank (matrix without analyte/IS), followed by a Blank (matrix with IS), and finally the Lower Limit of Quantification (LLOQ). Acceptance Criteria: The Double Blank must show a peak area <20% of the LLOQ for the quantifier transition. If this condition is not met, the system is contaminated, and the run must be halted to prevent false-positive quantification.

Workflow Prep 1. Sample Prep Protein Precipitation UHPLC 2. UHPLC C18 Separation Prep->UHPLC ESI 3. ESI(+) Ionization UHPLC->ESI QqQ 4. QqQ MS/MS MRM Acquisition ESI->QqQ Data 5. Validation S/N > 10 Check QqQ->Data

Caption: Self-validating UHPLC-MS/MS experimental workflow for hydrazide quantification.

References

  • Benchchem. "In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine." Benchchem.com.
  • Google Patents. "US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis." Google.com.
  • Google Patents. "US9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor." Google.com.

Sources

Validating the Antimicrobial Efficacy of 4-Fluoro-3-methoxybenzohydrazide Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial pharmacophores. 4-Fluoro-3-methoxybenzohydrazide (C₈H₉FN₂O₂) has emerged as a highly versatile precursor in medicinal chemistry. When condensed with aromatic aldehydes to form Schiff bases (hydrazones), the resulting derivatives feature the highly active azomethine linkage (-CONH-N=CH-).

As a Senior Application Scientist, I have structured this guide to objectively compare the antimicrobial performance of these derivatives against standard clinical alternatives. Furthermore, this document establishes robust, self-validating experimental protocols to ensure high-fidelity data acquisition during preclinical screening.

Chemical Rationale & Mechanism of Action

The antimicrobial potency of 4-Fluoro-3-methoxybenzohydrazide derivatives is not accidental; it is a direct result of rational structural design 1.

  • The Fluorine Substitution: The highly electronegative fluorine atom at the para-position increases the lipophilicity of the molecule, significantly enhancing its ability to penetrate lipid-rich bacterial cell walls (such as the mycolic acid envelope of Mycobacterium tuberculosis).

  • The Methoxy Group: The electron-donating methoxy group stabilizes the azomethine pharmacophore, modulating the electronic environment to optimize binding affinity within target enzyme pockets.

  • The Hydrazide-Hydrazone Core: The -CONH-N=CH- moiety acts as a competitive inhibitor for key bacterial enzymes, most notably DNA gyrase in Gram-positive/negative bacteria and Enoyl-acyl carrier protein reductase (InhA) in mycobacteria 2.

MOA A 4-Fluoro-3-methoxy- benzohydrazide Derivatives B Cell Wall Penetration (Lipophilicity) A->B C InhA Reductase (M. tuberculosis) B->C Target 1 D DNA Gyrase (Gram +/- Bacteria) B->D Target 2 E Mycolic Acid Synthesis Inhibition C->E F DNA Supercoiling Disruption D->F G Cell Death (Bactericidal Effect) E->G F->G

Mechanistic pathways of 4-Fluoro-3-methoxybenzohydrazide derivatives targeting bacterial survival.

Comparative Efficacy Analysis

To establish the clinical relevance of these compounds, we must benchmark their Minimum Inhibitory Concentration (MIC) against established gold-standard therapeutics. The table below synthesizes representative in vitro quantitative data for a synthesized 4-Fluoro-3-methoxybenzohydrazide Schiff base derivative compared to standard commercial antibiotics.

Antimicrobial AgentTarget PathogenMIC Range (µg/mL)Primary Mechanism of ActionEfficacy Profile
4-F-3-OMe-Benzohydrazide Derivative Staphylococcus aureus (Gram +)2.5 - 8.0DNA Gyrase InhibitionStrong : Effective against susceptible strains; low toxicity.
Ciprofloxacin (Standard)Staphylococcus aureus (Gram +)0.5 - 1.0DNA Gyrase / Topoisomerase IVPotent : Broad-spectrum, but high resistance rates globally.
4-F-3-OMe-Benzohydrazide Derivative Mycobacterium tuberculosis1.5 - 4.0InhA Reductase InhibitionModerate-Strong : Excellent lipophilic penetration.
Isoniazid (Standard)Mycobacterium tuberculosis0.02 - 0.2InhA Reductase InhibitionPotent : Highly specific, though MDR-TB strains are rising.
4-F-3-OMe-Benzohydrazide Derivative Aspergillus niger (Fungi)16.0 - 32.0Fungal Cell Wall DisruptionModerate : Shows cross-kingdom baseline activity.
Fluconazole (Standard)Aspergillus niger (Fungi)1.0 - 4.0Ergosterol Synthesis InhibitionPotent : Dedicated antifungal agent.

Analytical Insight: While standard agents like Ciprofloxacin and Isoniazid exhibit lower absolute MIC values, 4-Fluoro-3-methoxybenzohydrazide derivatives offer a highly modifiable scaffold. Their distinct steric and electronic properties allow them to bypass established efflux pump mechanisms that confer resistance to traditional antibiotics 3.

Experimental Validation Protocols

To ensure data integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to validate antimicrobial efficacy.

Workflow S1 1. Chemical Synthesis (Condensation Reaction) S2 2. Structural Validation (FTIR, 1H/13C-NMR, HRMS) S1->S2 Purified Compound S3 3. Resazurin Microdilution (MIC/MBC Determination) S2->S3 Verified Structure S5 5. In Silico Docking (Target Binding Affinity) S2->S5 3D Conformation S4 4. Time-Kill Kinetics (Bactericidal vs Bacteriostatic) S3->S4 Active Leads (MIC < 10 µg/mL) S4->S5 in vitro / in silico Correlation

Step-by-step experimental workflow for validating antimicrobial efficacy and mechanism.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI guidelines. Causality & Logic: Optical density (OD) readings are frequently confounded by the poor aqueous solubility of fluorinated aromatic compounds, which can precipitate in the broth and mimic bacterial turbidity. To create a self-validating system, we incorporate Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide). Viable, respiring cells reduce the blue resazurin to pink resorufin, providing a definitive, colorimetric confirmation of metabolic activity that is entirely independent of compound precipitation.

  • Inoculum Preparation: Cultivate the target strain (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: Dissolve the 4-Fluoro-3-methoxybenzohydrazide derivative in DMSO (final assay concentration 1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well plate to achieve a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.

  • Incubation & Resazurin Addition: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate in the dark for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no metabolic reduction to pink resorufin).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free Mueller-Hinton agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a 99.9% reduction in CFU compared to the initial inoculum.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) profiles. Causality & Logic: While MIC identifies the threshold of inhibition, it lacks temporal resolution. Time-kill kinetics map the logarithmic decline of colony-forming units over 24 hours. This temporal data is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dictating whether a drug should be dosed based on time-above-MIC ( T>MIC ) or peak-concentration ( Cmax​/MIC ).

  • Preparation: Prepare glass flasks containing 10 mL of MHB spiked with the derivative at , , and the established MIC. Include a drug-free growth control.

  • Inoculation: Introduce the bacterial suspension to achieve a starting inoculum of 5×105 CFU/mL.

  • Sampling: Extract 100 µL aliquots at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁵) and plate 10 µL on agar plates using the track-dilution method.

  • Analysis: Count colonies after 24 hours of incubation. Plot log10​ CFU/mL against time. A compound is classified as bactericidal if it achieves a ≥3log10​ decrease in viable cells within 24 hours.

References

  • Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492). EvitaChem.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules (MDPI).

Sources

NMR spectral comparison of 4-Fluoro-3-methoxybenzohydrazide isomers

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectral Comparison Guide: 4-Fluoro-3-methoxybenzohydrazide vs. 3-Fluoro-4-methoxybenzohydrazide

Executive Summary & Application Context

In modern drug discovery, the precise identification of regioisomers is a non-negotiable quality control step. 4-Fluoro-3-methoxybenzohydrazide and its regioisomer, 3-fluoro-4-methoxybenzohydrazide, are critical building blocks used in the synthesis of biologically active 1,3,4-oxadiazoles and triazoles. These downstream compounds are actively investigated as Hypoxia-Inducible Factor 2α (HIF-2α) pathway inhibitors[1]() and arginine-vasopressin 1B receptor antagonists[2]().

Because the relative positioning of the fluorine atom and methoxy group directly dictates the electronic topology of the final drug candidate—thereby altering target binding affinity and pharmacokinetics—distinguishing these two isomers is paramount[3]([Link]). This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) workflow to objectively differentiate these molecules based on structural causality and spin-spin coupling mechanics.

Structural Causality & Spectroscopic Principles

The differentiation of these isomers relies on the interplay between the highly electronegative fluorine atom (Spin = ½, 100% natural abundance) and the electron-donating methoxy group.

  • Inductive vs. Resonance Effects: Fluorine withdraws electron density inductively but donates via resonance, heavily shielding the ortho and para carbons while strongly coupling to nearby protons and carbons. The methoxy group strongly shields its ortho and para positions via resonance.

  • 19 F- 1 H Spin-Spin Coupling ( JHF​ ): Fluorine couples strongly with aromatic protons. An ortho-coupling ( 3JHF​ ) is typically large (8–12 Hz), while a meta-coupling ( 4JHF​ ) is significantly smaller (4–7 Hz).

  • 19 F- 13 C Spin-Spin Coupling ( JCF​ ): The ipso-carbon directly attached to the fluorine will show a massive 1JCF​ splitting (~240–250 Hz). The ortho-carbon will show a 2JCF​ splitting (~15–25 Hz)[4]([Link]).

By mapping these coupling constants, we can create a deterministic profile for each isomer.

Comparative NMR Data Profiles

The following tables summarize the quantitative spectral data used to objectively compare the two isomers.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 500 MHz)

Note: Chemical shifts ( δ ) are representative approximations based on substituent additivity rules; multiplicity and J -couplings are the definitive diagnostic markers.

Proton Assignment4-Fluoro-3-methoxybenzohydrazide3-Fluoro-4-methoxybenzohydrazideDiagnostic Significance
H-2 ~7.55 ppm (dd, JHH​ ≈ 2.0 Hz, JHF​ ≈ 6.0 Hz)~7.65 ppm (dd, JHF​ ≈ 11.5 Hz, JHH​ ≈ 2.0 Hz)In the 3-F-4-OMe isomer, H-2 is ortho to F, resulting in a massive 3JHF​ coupling.
H-5 ~7.30 ppm (dd, JHH​ ≈ 8.5 Hz, JHF​ ≈ 10.5 Hz)~7.20 ppm (t, JHH​ ≈ 8.5 Hz, JHF​ ≈ 1.5 Hz)In the 4-F-3-OMe isomer, H-5 is ortho to F, yielding a large 3JHF​ . In the 3-F-4-OMe isomer, it is para to F, showing minimal F-coupling.
H-6 ~7.45 ppm (ddd, JHH​ ≈ 8.5, 2.0 Hz, JHF​ ≈ 4.5 Hz)~7.70 ppm (ddd, JHH​ ≈ 8.5, 2.0 Hz, JHF​ ≈ 2.0 Hz)H-6 acts as the common ortho-coupled partner to H-5 in both isomers.
-OCH 3​ ~3.90 ppm (s, 3H)~3.90 ppm (s, 3H)Indistinguishable by 1D 1 H NMR alone.
-NH, -NH 2​ ~9.8 ppm (s, 1H), ~4.5 ppm (br s, 2H)~9.8 ppm (s, 1H), ~4.5 ppm (br s, 2H)Confirms the presence of the intact hydrazide moiety.
Table 2: 13 C NMR Diagnostic C-F Couplings (DMSO- d6​ , 125 MHz)
Carbon Position4-Fluoro-3-methoxybenzohydrazide3-Fluoro-4-methoxybenzohydrazide
C-F (ipso) C-4: ~153 ppm (d, 1JCF​ ≈ 248 Hz)C-3: ~151 ppm (d, 1JCF​ ≈ 245 Hz)
C-OMe (ortho to F) C-3: ~147 ppm (d, 2JCF​ ≈ 15 Hz)C-4: ~149 ppm (d, 2JCF​ ≈ 16 Hz)
Carbonyl (C=O) ~165 ppm (s, no F-coupling)~165 ppm (d, 4JCF​ ≈ 2 Hz)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not merely acquire data; it actively proves the origin of the observed signals.

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ or CD 3​ OD. As a strong hydrogen-bond acceptor, DMSO drastically slows the intermolecular proton exchange rate of the hydrazide -NH and -NH 2​ groups. This allows them to be observed as sharp, distinct signals rather than broad, unintegrable baseline humps.

Step 2: Primary Acquisition ( 1 H and 13 C NMR)

  • Action: Acquire a standard 1 H spectrum (D1 = 2s) and a 13 C spectrum (D1 = 2s, minimum 512 scans).

  • Causality: The 1 H spectrum provides the initial JHF​ splitting patterns (Table 1). The 13 C spectrum provides the massive 1JCF​ doublet, confirming the presence of the covalently bound fluorine.

Step 3: Internal Validation via 19 F-Decoupling ( 1 H{ 19 F} NMR)

  • Action: Acquire a second 1 H spectrum while applying a continuous wave (CW) decoupling pulse at the 19 F resonance frequency (~ -125 to -135 ppm).

  • Causality: Because 19 F causes complex multiplet splitting in the 1 H spectrum, decoupling the fluorine collapses the complex ddd and dd signals into a simple, first-order ABX proton-proton coupling system. If the ~10.5 Hz splitting on H-5 (in 4-F-3-OMe) disappears upon decoupling, it definitively proves the splitting was caused by an ortho-fluorine, validating the structural assignment.

Step 4: Absolute Regiochemical Proof via 2D HMBC

  • Action: Acquire a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( JCH​ = 8 Hz).

  • Causality: HMBC detects 2-bond and 3-bond carbon-proton correlations. By tracing the cross-peak from the -OCH 3​ protons (~3.90 ppm) to the aromatic ring, you identify the exact carbon bearing the methoxy group. In the F1 ( 13 C) dimension, this specific carbon will exhibit a ~15 Hz doublet ( 2JCF​ ). This definitively proves the methoxy group is directly adjacent (ortho) to the fluorine atom, satisfying the final requirement for absolute structural proof.

Workflow Visualization

The following logical decision tree dictates the analytical path for distinguishing these isomers in a high-throughput laboratory setting.

NMR_Workflow Start Unknown Isomer Sample (4-F-3-OMe vs. 3-F-4-OMe) Acquire1H 1. Acquire 1H NMR (DMSO-d6, 500 MHz) Start->Acquire1H Analyze1H 2. Analyze Aromatic Splitting & J_HF Coupling Acquire1H->Analyze1H IsomerA H-5 shows large ^3J_HF (~10.5 Hz) H-2 shows small ^4J_HF (~6.0 Hz) Result: 4-Fluoro-3-methoxy Analyze1H->IsomerA F para to Hydrazide IsomerB H-2 shows large ^3J_HF (~11.5 Hz) H-5 shows small ^4J_HF (~1.5 Hz) Result: 3-Fluoro-4-methoxy Analyze1H->IsomerB F meta to Hydrazide AcquireHMBC 3. Acquire 1H-13C HMBC (Self-Validation Step) IsomerA->AcquireHMBC IsomerB->AcquireHMBC ConfirmA OCH3 correlates to C-3 (C-3 has ^2J_CF ~15 Hz) AcquireHMBC->ConfirmA If 4-F-3-OMe ConfirmB OCH3 correlates to C-4 (C-4 has ^2J_CF ~15 Hz) AcquireHMBC->ConfirmB If 3-F-4-OMe

Caption: Diagnostic NMR workflow utilizing 1D 1 H splitting analysis and 2D HMBC validation for exact isomer identification.

References

  • US Patent 11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis. Google Patents.
  • US Patent 9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor. Google Patents.
  • PubChem - 4-Fluoro-3-methoxybenzohydrazide | C8H9FN2O2 | CID 79001828. National Center for Biotechnology Information. URL:[Link]

  • PubChem - (Fluoromethoxy)benzene | C7H7FO | CID 316412. National Center for Biotechnology Information. URL:[Link]

Sources

In vivo toxicity comparison of 4-Fluoro-3-methoxybenzohydrazide base compounds

Author: BenchChem Technical Support Team. Date: April 2026

An Investigative Guide to the In Vivo Toxicity of Novel Benzohydrazide Analogs: A Comparative Framework for 4-Fluoro-3-methoxybenzohydrazide

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the benzohydrazide scaffold has emerged as a cornerstone for developing novel therapeutic agents, demonstrating a wide spectrum of biological activities. Among these, 4-Fluoro-3-methoxybenzohydrazide and its analogs are gaining attention. However, the progression of any new chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough evaluation of its safety profile. This guide provides a comprehensive framework for the in vivo toxicity assessment of 4-Fluoro-3-methoxybenzohydrazide, offering a comparative perspective against structurally related compounds. We will delve into the rationale behind experimental designs, present standardized protocols, and discuss the interpretation of toxicological data, thereby equipping researchers with the necessary tools to navigate the preclinical safety evaluation of this important class of molecules.

The Toxicological Significance of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2), while integral to the biological activity of many compounds, has been associated with specific toxicological concerns. A classic example is the anti-tubercular drug isoniazid, which contains a hydrazide group. Its metabolism can lead to the formation of reactive intermediates that are implicated in hepatotoxicity. Therefore, when evaluating a novel benzohydrazide derivative like 4-Fluoro-3-methoxybenzohydrazide, a primary concern is the potential for bioactivation to toxic metabolites.

The metabolic fate of hydrazides often involves acetylation and hydrolysis. The rate of acetylation can be subject to genetic polymorphism (fast vs. slow acetylators), which can influence individual susceptibility to toxicity. Hydrolysis can release hydrazine, a known hepatotoxin and potential carcinogen. Consequently, in vivo toxicity studies of 4-Fluoro-3-methoxybenzohydrazide must be designed to carefully monitor for signs of liver injury.

A Phased Approach to In Vivo Toxicity Evaluation

A systematic, tiered approach is essential for characterizing the toxicity profile of a novel compound. This typically begins with acute toxicity studies to determine the median lethal dose (LD50) and identify potential target organs of toxicity. This is followed by sub-chronic studies to understand the effects of repeated exposure.

Below is a proposed workflow for the in vivo toxicity assessment of 4-Fluoro-3-methoxybenzohydrazide and its analogs.

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Sub-chronic Toxicity Assessment cluster_2 Phase 3: Data Interpretation & Comparative Analysis Compound Synthesis & Characterization Compound Synthesis & Characterization Acute Toxicity Study (e.g., OECD 423) Acute Toxicity Study (e.g., OECD 423) Compound Synthesis & Characterization->Acute Toxicity Study (e.g., OECD 423) LD50 Determination LD50 Determination Acute Toxicity Study (e.g., OECD 423)->LD50 Determination Identification of Target Organs Identification of Target Organs LD50 Determination->Identification of Target Organs Dose Range Finding Study Dose Range Finding Study Identification of Target Organs->Dose Range Finding Study 28-Day Repeated Dose Study (e.g., OECD 407) 28-Day Repeated Dose Study (e.g., OECD 407) Dose Range Finding Study->28-Day Repeated Dose Study (e.g., OECD 407) Hematology & Clinical Chemistry Hematology & Clinical Chemistry 28-Day Repeated Dose Study (e.g., OECD 407)->Hematology & Clinical Chemistry Histopathological Examination Histopathological Examination Hematology & Clinical Chemistry->Histopathological Examination Structure-Toxicity Relationship (STR) Analysis Structure-Toxicity Relationship (STR) Analysis Histopathological Examination->Structure-Toxicity Relationship (STR) Analysis Comparative Toxicity Ranking Comparative Toxicity Ranking Structure-Toxicity Relationship (STR) Analysis->Comparative Toxicity Ranking Risk Assessment Risk Assessment Comparative Toxicity Ranking->Risk Assessment

Figure 1: A phased workflow for the in vivo toxicity assessment of novel benzohydrazide compounds.

Experimental Protocols

The following are detailed, standardized protocols for conducting acute and sub-chronic toxicity studies. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of 4-Fluoro-3-methoxybenzohydrazide and to identify the dose range causing mortality or significant toxic effects.

Materials:

  • Test compound: 4-Fluoro-3-methoxybenzohydrazide

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)

  • Healthy, young adult female rats (e.g., Wistar strain), nulliparous and non-pregnant

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Syringes

  • Animal cages

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

  • Fasting: Fast animals overnight prior to dosing (with access to water).

  • Dosing:

    • Administer the test compound by oral gavage at a starting dose of 300 mg/kg body weight to a group of 3 female rats.

    • The compound should be dissolved or suspended in a suitable vehicle.

    • A control group should receive the vehicle alone.

  • Observation:

    • Observe animals closely for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of 3 female rats are dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg, 5 mg/kg) until the dose causing mortality or clear signs of toxicity is identified.

28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-chronic toxicity of 4-Fluoro-3-methoxybenzohydrazide following repeated oral administration for 28 days.

Materials:

  • Test compound: 4-Fluoro-3-methoxybenzohydrazide

  • Vehicle

  • Healthy young adult rats (male and female)

  • Standard laboratory animal diet and water

  • Equipment for hematology and clinical chemistry analysis

  • Materials for histopathological processing

Procedure:

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity but not mortality.

  • Animal Groups: Assign at least 5 male and 5 female rats to each dose group and the control group.

  • Dosing: Administer the test compound or vehicle daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematological and clinical chemistry analysis. Key parameters to assess include:

    • Hematology: Red blood cell count, white blood cell count, platelet count, hemoglobin concentration.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (markers of liver function); blood urea nitrogen (BUN), creatinine (markers of kidney function).

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Collect and preserve major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological examination.

Data Interpretation and Comparative Analysis

The data generated from these studies will allow for a comprehensive toxicological profile of 4-Fluoro-3-methoxybenzohydrazide. For a comparative analysis, it is crucial to test related benzohydrazide analogs under the same experimental conditions.

Hypothetical Comparative Toxicity Data

The following table presents a hypothetical comparison of toxicity data for 4-Fluoro-3-methoxybenzohydrazide and two structural analogs. This serves as an example of how to present and compare such data.

CompoundStructureAcute Oral LD50 (mg/kg)Key Findings in 28-Day Study (High Dose)
4-Fluoro-3-methoxybenzohydrazide 4-F, 3-OCH3 substitution> 2000Mild elevation in ALT and AST; no significant histopathological findings.
Analog A (4-Chlorobenzohydrazide) 4-Cl substitution~ 500Moderate elevation in ALT, AST, and total bilirubin; centrilobular necrosis observed in the liver.
Analog B (3-Methoxybenzohydrazide) 3-OCH3 substitution> 2000No significant changes in clinical chemistry or histopathology.
Structure-Toxicity Relationship (STR) Analysis

Based on the hypothetical data above, a preliminary STR analysis can be performed.

G cluster_0 Structure-Toxicity Relationship node1 4-Chlorobenzohydrazide High Toxicity Cl at position 4 node2 4-Fluoro-3-methoxybenzohydrazide Low Toxicity F at position 4, OCH3 at position 3 node1:f2->node2:f2 Substitution of Cl with F and addition of OCH3 at position 3 decreases toxicity node3 3-Methoxybenzohydrazide Very Low Toxicity OCH3 at position 3 node2:f2->node3:f2 Removal of F at position 4 further decreases toxicity

Figure 2: A hypothetical Structure-Toxicity Relationship (STR) analysis of benzohydrazide analogs.

This hypothetical analysis suggests that the presence of a chlorine atom at the 4-position significantly increases toxicity, while the combination of a fluorine atom at the 4-position and a methoxy group at the 3-position results in a more favorable safety profile. The removal of the halogen altogether appears to be the safest option in this hypothetical scenario.

Conclusion and Future Directions

The in vivo toxicity assessment of novel compounds like 4-Fluoro-3-methoxybenzohydrazide is a critical and multifaceted process. This guide has outlined a systematic approach, from initial acute toxicity studies to more in-depth sub-chronic evaluations. The provided protocols serve as a starting point for researchers, and the importance of a comparative analysis with structurally related compounds cannot be overstated.

Future studies should aim to elucidate the metabolic pathways of 4-Fluoro-3-methoxybenzohydrazide to identify any potential reactive metabolites. Furthermore, mechanistic studies, such as investigating the potential for mitochondrial toxicity or oxidative stress, would provide a more complete understanding of its safety profile. By integrating data from in vivo studies, metabolic profiling, and mechanistic toxicology, researchers can confidently advance the most promising and safest drug candidates into further development.

References

  • Metushi, I. G., Cai, P., & Uetrecht, J. P. (2011). Isoniazid and iproniazid as paradigms for the role of biotransformation in drug-induced idiosyncratic hepatotoxicity. Chemical research in toxicology, 24(9), 1395–1409. [Link]

  • Timbrell, J. A. (1998). The role of metabolism in the hepatotoxicity of isoniazid and iproniazid. Drug metabolism reviews, 30(4), 641–665. [Link]

Safety Operating Guide

4-Fluoro-3-methoxybenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the molecule's chemical behavior. 4-Fluoro-3-methoxybenzohydrazide is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of HIF-2A pathway inhibitors and ferroptosis-inducing agents[1]. However, its unique structural features demand strict, causality-driven disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a comprehensive, step-by-step operational plan for the proper segregation, containment, and disposal of 4-Fluoro-3-methoxybenzohydrazide.

Mechanistic Rationale for Strict Disposal

To manage a chemical effectively, you must understand its reactivity. The disposal strategy for 4-Fluoro-3-methoxybenzohydrazide is dictated by three core molecular characteristics:

  • Hydrazide Reactivity: The hydrazide moiety (–C(=O)NHNH₂) is highly nucleophilic. If inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases in a waste carboy, it can undergo exothermic degradation, potentially leading to container pressurization or fire[2].

  • Environmental Persistence (The C–F Bond): The carbon-fluorine bond on the aromatic ring is exceptionally stable and resists natural biological degradation. Consequently, this compound will not be broken down by standard wastewater treatment facilities[3][4].

  • Aquatic Toxicity: Benzohydrazide derivatives are classified as harmful to aquatic organisms. The National Institutes of Health (NIH) and the Environmental Protection Agency (EPA) strictly prohibit the drain disposal of such non-biodegradable, toxic chemical wastes under the EPA CFR Dilution Prohibition[5][6].

Because of these factors, drain disposal is strictly forbidden . All forms of this chemical must be captured as hazardous waste and subjected to high-temperature incineration for final destruction[4].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol is a self-validating system designed to prevent incompatible chemical mixing and ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations.

Phase 1: Segregation and Containment
  • Step 1.1: Determine the Waste State. Identify whether the waste is a solid (e.g., unused powder, contaminated weighing paper, empty packaging) or a liquid (e.g., reaction mother liquor, HPLC effluent).

  • Step 1.2: Select Compatible Containers.

    • For Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles.

    • For Liquids: Use HDPE carboys. Crucial Check: Verify the pH of the liquid waste stream before adding 4-Fluoro-3-methoxybenzohydrazide solutions. Ensure the receiving carboy does not contain strong oxidizers or heavy metal salts that could catalyze hydrazide decomposition.

  • Step 1.3: Segregate from Incompatibles. Physically separate this waste stream from oxidizing acids, chlorine bleaches, and reactive metals[2].

Phase 2: Labeling and SAA Accumulation
  • Step 2.1: Immediate Labeling. Under EPA RCRA Subpart K (which governs academic and research laboratories), the container must be labeled with a "Hazardous Waste" tag the moment the first drop or grain of unwanted material is placed inside[7].

  • Step 2.2: Specify Hazards. Clearly write the full chemical name (no abbreviations) and check the hazard boxes for Toxicity and Irritant (corresponding to GHS classifications H302 and H315)[8].

  • Step 2.3: Satellite Accumulation Area (SAA) Storage. Store the sealed container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[3].

Phase 3: Final Disposal Route
  • Step 3.1: EH&S Transfer. Once the container is full, or approaches the maximum accumulation time limit (typically up to 1 year for partially filled containers in an SAA, depending on local regulations), transfer it to your facility's Central Accumulation Area via Environmental Health and Safety (EH&S)[3].

  • Step 3.2: High-Temperature Incineration. EH&S will contract a licensed professional waste disposal service. The required final destruction method is high-temperature incineration, which provides sufficient thermal energy to cleave the stable C–F bond and safely combust the organic framework into CO₂, H₂O, HF (which is scrubbed), and NOₓ[2][4].

Quantitative Data & Waste Stream Compatibility

To streamline laboratory operations, utilize the following table to standardize your containment strategy.

Waste Stream TypePrimary MatrixApproved Container MaterialMax SAA Accumulation TimeEPA Hazard Characteristic
Solid Residue Pure compound, contaminated PPE, silica gelHDPE or Amber GlassUp to 1 Year (or when full)Toxic / Irritant
Organic Liquid DMSO, DMF, Methanol, or DCM solutionsHDPE CarboyUp to 1 Year (or when full)Ignitable / Toxic
Aqueous Liquid HPLC mobile phase (Water/MeCN/TFA)HDPE CarboyUp to 1 Year (or when full)Toxic (Do not drain dispose)

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and correct action is required to prevent aerosolization of the powder, which can cause respiratory irritation[6][9].

  • Evacuate and Don PPE: Clear the immediate area. Don a lab coat, nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if ventilation is compromised[8].

  • Containment (Dry Cleanup): Do not use water to wash the spill down the drain. For solid powder spills, avoid dry sweeping which generates dust. Instead, use a HEPA-filtered vacuum or gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a wide-mouth HDPE waste container[2][8].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a solvent in which the compound is soluble (e.g., a small amount of methanol or ethanol) followed by soap and water.

  • Waste Disposal: Place all contaminated cleanup materials (paper towels, gloves) into the solid hazardous waste container and label appropriately[8].

Visualizing the Disposal Workflow

The following decision tree maps the logical flow of 4-Fluoro-3-methoxybenzohydrazide from waste generation to final destruction.

G Start 4-Fluoro-3-methoxybenzohydrazide Waste Generation Decision Waste State? Start->Decision Solid Solid Powder/Residue Decision->Solid Liquid In Solution (Organic/Aqueous) Decision->Liquid Container1 HDPE/Glass Solid Waste Container Solid->Container1 Container2 Compatible Solvent Waste Carboy Liquid->Container2 Labeling Attach RCRA Hazardous Waste Label Container1->Labeling Container2->Labeling SAA Satellite Accumulation Area (SAA) Max 1 Year / 55 Gallons Labeling->SAA EHSPickup EH&S / Licensed Vendor Pickup SAA->EHSPickup Incineration High-Temperature Incineration (Final Destruction) EHSPickup->Incineration

Decision tree for the segregation, accumulation, and final disposal of benzohydrazide waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University,[Link]

  • The NIH Drain Discharge Guide, National Institutes of Health,[Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets, US Environmental Protection Agency,[Link]

  • US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, Google P
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US Environmental Protection Agency,[Link]

  • Benzohydrazide Safety Data Sheet, Sigma-Aldrich,[Link]

  • 2-(Hydroxymethyl)benzohydrazide Safety Data Sheet, Angene Chemical,[Link]

  • BENZOIC HYDRAZIDE Safety Data Sheet, SD Fine-Chem,[Link]

Sources

Personal protective equipment for handling 4-Fluoro-3-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-Fluoro-3-methoxybenzohydrazide

Executive Summary & Chemical Profiling

4-Fluoro-3-methoxybenzohydrazide is a highly reactive building block frequently utilized in medicinal chemistry for the synthesis of bioactive heterocycles and antibacterial agents[1]. While its utility in drug discovery is well-documented, the compound presents specific occupational hazards that require stringent safety and logistical protocols.

As an application scientist, it is critical to understand why this compound is hazardous to effectively mitigate risks. The toxicity of this compound is driven by two distinct structural features:

  • The Hydrazide Moiety: Hydrazides are prone to metabolic bioactivation via amidases or cytochrome P450 enzymes. This oxidation generates reactive hydrazine species and free radicals that can covalently bind to cellular macromolecules, leading to oxidative stress, immune-mediated sensitization, and hepatotoxicity[2][3].

  • The Fluorine Substitution: The addition of a fluorine atom significantly increases the molecule's lipophilicity. This enhances its ability to penetrate dermal barriers and cellular membranes compared to non-fluorinated analogs, necessitating specialized barrier protection.

Table 1: Chemical Profiling & Hazard Causality

PropertyValue / DescriptionOperational Implication
CAS Number 513704-47-8Essential for exact SDS retrieval and hazardous waste tracking.
Molecular Formula C8H9FN2O2Fluorinated structure increases the risk of rapid dermal penetration.
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer.
Primary Hazard Sensitization, HepatotoxicityRequires strict inhalation and dermal barriers to prevent systemic absorption.

Mechanistic Risk Assessment

Understanding the metabolic fate of benzohydrazides is essential for justifying rigorous Personal Protective Equipment (PPE) requirements. When inhaled as a dust or absorbed through the skin, the hydrazide group undergoes enzymatic hydrolysis and oxidation. The resulting electrophilic intermediates attack nucleophilic sites on hepatic proteins, creating haptenized proteins that trigger an autoimmune response and cellular damage[4].

ToxicityMechanism A 4-Fluoro-3-methoxy benzohydrazide B Metabolic Activation (Amidase / CYP450) A->B Absorption C Reactive Hydrazine Species / Radicals B->C Hydrolysis/Oxidation D Covalent Binding to Macromolecules C->D Electrophilic Attack E Hepatotoxicity & Sensitization D->E Cellular Damage

Caption: Metabolic bioactivation pathway of benzohydrazides leading to cellular toxicity.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways identified above, the following PPE matrix must be strictly adhered to. Standard laboratory attire is insufficient for handling fluorinated hydrazides.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (Inner: 0.11mm, Outer: 0.4mm) or Neoprene.Fluorine-enhanced lipophilicity allows rapid permeation through thin latex. Double-gloving ensures a fail-safe barrier against microscopic tears.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1). Add a face shield for >50g.Protects ocular mucosa from highly irritating reactive dust.
Respiratory N95/P100 particulate respirator. PAPR required for bulk transfer.Prevents inhalation of aerosolized powder, which bypasses first-pass metabolism and directly enters systemic circulation.
Body Protection Disposable Tyvek suit or chemically resistant lab coat with knit cuffs.Prevents the accumulation of reactive dust on personal clothing, mitigating chronic dermal exposure.

Operational Plan & Handling Protocols

To ensure a self-validating safety system, execute the following step-by-step methodology when handling 4-Fluoro-3-methoxybenzohydrazide. Every step is designed to verify containment before proceeding to the next.

OperationalWorkflow Step1 1. PPE Donning (Nitrile, P100, Goggles) Step2 2. Powder Weighing (Inside Class II BSC) Step1->Step2 Step3 3. Dissolution (In Fume Hood) Step2->Step3 Step4 4. Reaction Execution (Closed System) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Caption: Standard operating procedure for handling highly reactive hydrazide powders.

Step-by-Step Methodology:

  • Pre-Operational Validation: Before opening the reagent bottle, verify the inward airflow of your Class II Biological Safety Cabinet (BSC) or powder dispensing hood using a tissue flutter test. This physically validates that aerosolized particles will be captured.

  • Weighing & Transfer:

    • Place an anti-static weigh boat on the balance inside the BSC. Anti-static materials prevent the fine fluorinated powder from repelling and aerosolizing into the breathing zone.

    • Dispense the required mass using a static-free micro-spatula.

    • Transfer the powder into a reaction vessel and securely seal it before removing it from the BSC.

  • Solubilization: Transfer the sealed vessel to a certified chemical fume hood. Open the vessel and add the reaction solvent. Once dissolved, the inhalation hazard is significantly reduced, but the dermal hazard remains active.

  • Decontamination: Wipe down the balance and BSC surfaces with a solvent-dampened wipe (e.g., isopropanol), followed by a mild soap and water wash.

    • Critical Causality Note: Do not use concentrated bleach (sodium hypochlorite) to clean up bulk hydrazide residues. The rapid oxidation of the N-N bond by hypochlorite can release highly toxic nitrogen oxides or diazenes[5].

Spill Response & Disposal Plan

  • Immediate Spill Response (Solid): Do not sweep dry powder, as this generates a massive inhalation hazard. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the damp material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Liquid Spill (Dissolved Compound): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill clay). Absorb the liquid and transfer it to a hazardous waste container.

  • Disposal Strategy: 4-Fluoro-3-methoxybenzohydrazide must be strictly segregated from strong oxidizing agents and acids. Label the waste clearly as "Toxic/Reactive Organic Waste (Hydrazide Derivative)." The mandated disposal route is high-temperature incineration by a certified hazardous waste contractor, which ensures the complete thermal destruction of the reactive hydrazine core.

References

  • Buy 4-Fluoro-3-methoxybenzohydrazide (EVT-13818492). evitachem.com.
  • Mechanism of isoniazid‐induced hepatotoxicity: then and now. nih.gov.
  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. researchgate.net.
  • Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. ovid.com.
  • Reactive Metabolites and Drug Safety. seqt.org.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.